molecular formula C12H13NO3S B1586997 Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate CAS No. 82191-17-1

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

Cat. No.: B1586997
CAS No.: 82191-17-1
M. Wt: 251.3 g/mol
InChI Key: RLTFSIFTPSJBLB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 82191-17-1) is a high-purity chemical compound with the molecular formula C12H13NO3S and a molecular weight of 251.30 g/mol . This benzothiazine derivative serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and pharmaceutical research. Benzothiazine-based compounds are recognized as a privileged structure in drug discovery due to their diverse biological activities . Scientific literature indicates that derivatives of the 1,4-benzothiazine ring system have demonstrated significant potential in various therapeutic areas, including use as antidepressant , antifungal , and antimicrobial agents . As a key building block, this compound enables researchers to explore structure-activity relationships and develop novel bioactive molecules targeting these indications. The product is provided with detailed analytical characterization to ensure identity and purity for research applications. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTFSIFTPSJBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381136
Record name ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82191-17-1
Record name ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82191-17-1
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The 1,4-benzothiazine core is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including potential as neuroprotective, antidepressant, and antimicrobial agents.[1][2][3] This document details the compound's structural features, probable synthetic routes based on established methodologies for analogous compounds, its chemical reactivity, and the known biological significance of the broader benzothiazine class. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this promising scaffold.

Introduction and Significance

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[2][4] This bicyclic system, consisting of a benzene ring fused to a thiazine ring, is a core component in a variety of pharmacologically active molecules.[4] The structural similarity of some benzothiazines to phenothiazine drugs, which are known for their antipsychotic effects, has spurred extensive research into their therapeutic potential.[2] Derivatives of 1,4-benzothiazine have been reported to exhibit a diverse array of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]

This compound (CAS No. 82191-17-1) is a specific derivative that holds potential as a key intermediate for the synthesis of more complex and potentially more potent therapeutic agents. The presence of a reactive ester functional group at the 2-position of the benzothiazine ring allows for a variety of chemical modifications, making it a versatile building block for creating libraries of novel compounds for drug discovery.

This guide will delve into the fundamental properties of this compound, providing a scientific and logical framework for its synthesis, characterization, and potential applications.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the core 1,4-benzothiazine ring system, with an ethyl acetate substituent at the second position.

Structural Analysis

The core benzothiazine ring is not planar. X-ray crystallography studies on analogous compounds, such as the corresponding carboxylic acid and methyl ester, reveal that the thiazine ring typically adopts a conformation that is intermediate between a twist-boat and a half-chair.[1][5] This non-planar conformation can have significant implications for how the molecule interacts with biological targets.

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValue / InformationSource
CAS Number 82191-17-1ChemicalBook[6]
Molecular Formula C₁₂H₁₃NO₃SInferred
Molecular Weight 251.30 g/mol Inferred
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationChemicalBook[6]

Synthesis and Experimental Protocols

A definitive, published synthesis protocol specifically for this compound has not been identified in the current literature. However, based on the synthesis of its methyl analog and general synthetic strategies for this class of compounds, a highly plausible synthetic route can be proposed.[2][3][5]

Proposed Synthetic Pathway

The most probable synthesis involves the reaction of 2-aminothiophenol with an appropriate three-carbon electrophile bearing an ethyl ester group. A common and effective strategy for constructing the 1,4-benzothiazine ring system is the condensation of 2-aminothiophenol with α-halo ketones or esters.[2][3]

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-aminothiophenol 2-aminothiophenol alkylation N-Alkylation & S-Alkylation 2-aminothiophenol->alkylation ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization Intermediate target_compound This compound cyclization->target_compound

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Inferred)

This protocol is adapted from the synthesis of the analogous methyl ester.[5]

Reaction: Alkylation of 1,4-benzothiazin-3-one with ethyl chloroacetate.

Materials:

  • 1,4-Benzothiazin-3-one

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Dichloromethane

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,4-benzothiazin-3-one (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add ethyl chloroacetate (2.0 eq).

  • Heat the reaction mixture to reflux and maintain for 48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel, using a suitable eluent system such as a gradient of dichloromethane and diethyl ether.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Justification of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the nitrogen of the benzothiazine, facilitating the nucleophilic attack on the ethyl chloroacetate.

  • Acetone: A suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

  • Reflux: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds from reaction byproducts and unreacted starting materials.

Chemical Reactivity and Derivatization

The chemical structure of this compound offers several sites for further chemical modification, making it a valuable synthetic intermediate.

Hydrolysis of the Ester

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This reaction is a key step in preparing derivatives where the carboxylic acid functionality is required.[1]

Protocol for Hydrolysis to Carboxylic Acid: [1]

  • Dissolve this compound in ethanol.

  • Add an aqueous solution of potassium hydroxide.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and acidify with hydrochloric acid to precipitate the carboxylic acid product.

Formation of Hydrazides

The ethyl ester can be converted to the corresponding acetohydrazide by reaction with hydrazine hydrate. This opens up a pathway to synthesize a wide range of hydrazone derivatives, which are also known for their pharmacological properties.[7]

Protocol for Hydrazide Formation: [7]

  • Reflux a solution of this compound in ethanol with hydrazine hydrate for 5 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not available, the broader class of 1,4-benzothiazine derivatives has shown significant therapeutic potential.

  • Neuroprotective and CNS Activity: Several derivatives of benzothiazines that possess a keto group have been reported to exhibit stimulant and antidepressant activities.[5] Furthermore, certain amidine derivatives of the related 4H-3,1-benzothiazine have been shown to reduce glutamate and LDH release in models of oxygen/glucose deprivation, suggesting a neuroprotective effect.[3] These compounds were also found to limit the formation of reactive oxygen species (ROS).[3]

  • Antimicrobial and Antifungal Activity: The benzothiazine scaffold is a component of compounds with demonstrated antimicrobial and antifungal properties.[8]

  • Anticancer Activity: The 4H-benzo(1,4)thiazine nucleus is present in molecules that have been investigated for their anticancer properties.[1]

The diverse biological activities of the benzothiazine core suggest that this compound is a promising starting point for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and reactivity can be reliably inferred from closely related analogs. The well-documented and diverse biological activities of the 1,4-benzothiazine scaffold provide a strong rationale for the further investigation and derivatization of this compound in the pursuit of novel therapeutic agents. This guide provides a foundational understanding for researchers to begin exploring the potential of this promising molecule.

References

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - NIH . [Link]

  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - IUCr Journals . [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid - Beilstein Archives . [Link]

  • (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - ResearchGate . [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview . [Link]

  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents - Usiena air . [Link]

  • [2H-1,4-benzotiazin-3(4H-ona-2-il]acetato de metilo - Chem-Impex . [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - ResearchGate . [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC - NIH . [Link]

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - PubChem . [Link]

  • CiVentiChem @ ChemBuyersGuide.com, Inc. . [Link]

  • Synthesis and properties of polycarboxylate-type green surfactants with S- or N-linkages . [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC - NIH . [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of molecules with a vast spectrum of biological activities. Derivatives have shown potential as antibacterial, anticancer, anti-rheumatic, and anti-hypertensive agents, among other therapeutic applications[1][2]. This broad utility underscores the importance of a thorough physicochemical characterization of novel analogues to unlock their full therapeutic potential. A molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety, are intrinsically linked to its fundamental physicochemical properties.

This guide provides a comprehensive technical overview of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a representative member of this important class of heterocyclic compounds. As direct experimental data for this specific molecule is not extensively published, this document, authored from the perspective of a Senior Application Scientist, will not only present predicted and analogous data but will also provide detailed, field-proven experimental protocols for its full characterization. The causality behind experimental choices and the interpretation of data within a drug discovery context are emphasized to ensure this guide is both a technical reference and a practical laboratory companion.

Section 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity and three-dimensional structure is the foundation of all subsequent characterization.

1.1. Core Identification

PropertyValue
Chemical Name This compound
CAS Number 82191-17-1
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.3 g/mol

1.2. Structural & Conformational Analysis

While a crystal structure for the title ethyl ester is not publicly available, extensive crystallographic data for its close analogues, specifically the corresponding carboxylic acid monohydrate and methyl ester, provide deep insights into the expected molecular geometry.

X-ray diffraction studies on these analogues reveal that the heterocyclic 1,4-thiazine ring is not planar. It typically adopts a conformation that is intermediate between a twist-boat and a half-chair[1]. This non-planar, folded structure is a key feature of the broader class of phenothiazines and is believed to be crucial for their biological activity. The puckering of the ring, defined by specific dihedral angles, will influence how the molecule presents its pharmacophoric features to biological targets. For instance, the crystal structure of a related methyl ester shows the thiazine ring is bent, with the sulfur and nitrogen atoms displaced on opposite sides of the mean plane formed by the other ring atoms[3]. This structural nuance is critical for computational modeling and understanding potential molecule-target interactions.

Section 2: Synthesis Pathway

A reliable synthetic route is paramount for obtaining high-purity material for characterization and screening. The synthesis of the title compound can be logically derived from established procedures for its analogues. The most direct and industrially scalable approach involves the N-alkylation of the parent 2H-1,4-benzothiazin-3(4H)-one.

2.1. Proposed Synthetic Protocol

This protocol is adapted from the successful synthesis of the methyl ester analogue. The key principle is the nucleophilic substitution reaction where the deprotonated nitrogen of the benzothiazinone attacks the electrophilic carbon of ethyl chloroacetate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF, add a mild base such as potassium carbonate (2 equivalents).

  • Alkylation: Add ethyl chloroacetate (1.5 equivalents) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The residue can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

Synthesis_Workflow start 2H-1,4-benzothiazin-3(4H)-one reflux Reflux (24-48h) start:e->reflux:w + reagents Ethyl Chloroacetate, K₂CO₃, Acetone reagents:s->reflux:n workup Filtration & Concentration reflux->workup Cooling purification Column Chromatography workup->purification product Target Compound purification->product

Caption: Synthetic workflow for the target compound.

Section 3: Predicted Physicochemical & Spectroscopic Profile

In the absence of direct experimental data, a predictive profile based on validated computational models and data from close analogues provides a robust starting point for characterization.

3.1. Predicted Physicochemical Properties

PropertyPredicted ValueImportance in Drug Discovery
Melting Point (°C) 126Influences formulation and stability.
Boiling Point (°C) 419.0 ± 38.0Relevant for purification and stability at high temperatures.
pKa 12.48 ± 0.40Governs ionization state at physiological pH, affecting solubility and permeability.[4][5]

Note: These values are computationally predicted and require experimental verification.

3.2. Predicted Spectroscopic Data

The following predictions are based on the analysis of published data for structurally similar 1,4-benzothiazin-3-one derivatives.

  • ¹H-NMR (Proton NMR):

    • Aromatic Protons: Expect a complex multiplet pattern between δ 7.0-7.8 ppm, corresponding to the four protons on the benzene ring.

    • Thiazine Ring Protons: The methylene protons (-S-CH₂-) of the thiazine ring are expected to appear as a singlet or a closely coupled system around δ 3.5 ppm.

    • Acetate Moiety: The methylene protons (-N-CH₂-CO) directly attached to the nitrogen are likely to be a singlet around δ 4.7 ppm. The ethyl group will present as a quartet (-O-CH₂-) around δ 4.2 ppm and a triplet (-CH₃) around δ 1.2 ppm.

  • ¹³C-NMR (Carbon NMR):

    • Carbonyl Carbon: The amide carbonyl (C=O) is expected to be the most downfield signal, typically around δ 165 ppm. The ester carbonyl will also be in this region.

    • Aromatic Carbons: A series of signals between δ 115-140 ppm.

    • Aliphatic Carbons: The methylene carbon of the thiazine ring should appear around δ 29 ppm. The carbons of the ethyl acetate group will be distinct, with the -O-CH₂- carbon around δ 61 ppm and the -CH₃ carbon around δ 14 ppm.

  • FTIR (Infrared Spectroscopy):

    • C=O Stretch: Strong absorbance peaks are expected for the amide and ester carbonyl groups, likely in the range of 1670-1750 cm⁻¹.

    • N-H Stretch: The absence of a peak around 3200-3400 cm⁻¹ would confirm successful N-alkylation.

    • C-S Stretch: A weaker absorbance in the fingerprint region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: In a high-resolution mass spectrum (HRMS), the primary observation would be the protonated molecule [M+H]⁺ with a calculated m/z of approximately 252.0638.

Section 4: Protocols for Experimental Physicochemical Characterization

The following section provides detailed, self-validating protocols for determining the key physicochemical properties that govern a drug's behavior.

4.1. Aqueous Solubility Determination (Kinetic Assay via Nephelometry)

Causality: Solubility is a critical determinant of bioavailability.[3] Poor aqueous solubility is a major hurdle in drug development. A kinetic solubility assay, which measures the point of precipitation from a DMSO stock solution into an aqueous buffer, is a high-throughput method that mimics the conditions of many in vitro biological assays. Nephelometry, the measurement of light scattering by suspended particles, provides a highly sensitive and objective measure of precipitation.[6][7]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

  • Plate Setup: In a 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into the wells of a column. Create a serial dilution by transferring a portion of this to the next column containing DMSO, and so on, to generate a range of concentrations.

  • Buffer Addition: Rapidly add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations with a consistent 2% DMSO co-solvent concentration.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.

  • Measurement: Use a nephelometer to measure the light scattering (in Nephelometric Turbidity Units, NTU) in each well.

  • Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the NTU value significantly rises above the baseline (of buffer with 2% DMSO) is determined as the kinetic solubility.

Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate Serial Dilution in 96-well Plate (DMSO) stock->plate buffer Add Aqueous Buffer (PBS, pH 7.4) plate->buffer incubate Incubate (2h, 37°C) buffer->incubate measure Measure Light Scatter (Nephelometer) incubate->measure plot Plot NTU vs. Concentration measure->plot result Determine Solubility Limit plot->result

Caption: Workflow for kinetic solubility determination.

4.2. Lipophilicity Determination (LogP by RP-HPLC)

Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and absorption. The octanol-water partition coefficient (LogP) is the industry standard measure.[3] According to Lipinski's Rule of 5, a LogP value of less than 5 is generally desirable for orally administered drugs.[8] Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP by correlating a compound's retention time on a hydrophobic column with the known LogP values of a set of standards.[9][10]

Step-by-Step Methodology:

  • System Preparation: Use a C18 HPLC column. The mobile phase should consist of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to ensure the compound is in its neutral form) and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare solutions of a set of standard compounds with well-documented LogP values (e.g., Acetone, Toluene, Naphthalene). Inject each standard and record its retention time (t_R).

  • Calibration Curve: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation.

  • Sample Analysis: Prepare a dilute solution of the title compound in the mobile phase. Inject the sample and record its retention time.

  • LogP Calculation: Using the retention time of the title compound and the calibration equation, calculate its LogP value.

LogP_Workflow cluster_cal Calibration cluster_sample Sample Analysis standards Inject LogP Standards rt_std Record Retention Times (t_R) standards->rt_std curve Plot LogP vs. t_R (Linear Regression) rt_std->curve result Calculate LogP of Target curve->result Calibration Equation inject_sample Inject Target Compound rt_sample Record Retention Time (t_R) inject_sample->rt_sample rt_sample->result pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis sample Dissolve Compound in Water/Co-solvent acidify Acidify to pH ~2 with HCl sample->acidify titrate Add Standard NaOH in Increments acidify->titrate record Record pH after each addition titrate->record plot Plot pH vs. Volume of NaOH record->plot result Determine pKa at Half-Equivalence Point plot->result

Sources

Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate CAS 82191-17-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS 82191-17-1)

Foreword: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic system, comprising a benzene ring fused to a thiazine ring, serves as a "privileged structure" due to its ability to interact with a wide array of biological targets. Derivatives of 1,4-benzothiazine have demonstrated a remarkable spectrum of pharmacological activities, including antidepressant, antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] this compound, hereafter referred to as Compound 1 , is a key functionalized derivative within this class. Its unique arrangement of an amide, an ester, and an active methylene group on the core scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications for researchers and drug development professionals.

Core Molecular Profile and Physicochemical Properties

Compound 1 is characterized by the 1,4-benzothiazin-3-one core with an ethyl acetate substituent at the C2 position. This substitution pattern is crucial as it introduces a chiral center and multiple points for further chemical modification. The structural integrity and conformation of the thiazine ring, which often adopts a screw-boat or half-chair conformation in related structures, are critical to its chemical behavior and biological interactions.[1][2][4]

PropertyValueSource
CAS Number 82191-17-1-
Molecular Formula C₁₂H₁₃NO₃SCalculated
Molecular Weight 251.30 g/mol Calculated
IUPAC Name This compound-
Appearance Expected to be a crystalline solidInferred from related compounds
Hazard Profile Potential for acute toxicity (oral), skin/eye irritation, and respiratory irritation.[5][6]Based on analogous structures

Synthesis Strategy: A Mechanistic Approach

While specific literature detailing the synthesis of CAS 82191-17-1 is scarce, a robust and logical synthetic route can be designed based on well-established principles of benzothiazine chemistry.[7] The most effective strategy involves the regioselective condensation of 2-aminothiophenol with a suitable four-carbon electrophilic synthon.

Rationale for Synthetic Design

The chosen pathway leverages the inherent nucleophilicity of the thiol and amino groups of 2-aminothiophenol. The key is to employ an electrophile that can react sequentially and regioselectively to construct the thiazine ring. Ethyl 2-(2-bromoacetyl)acetate (or a similar halo-ketoester) is an ideal candidate. The reaction proceeds via two key steps:

  • S-Alkylation: The soft thiol nucleophile preferentially attacks the soft electrophilic carbon bearing the halogen (Sɴ2 reaction), forming a stable thioether intermediate.

  • Intramolecular Cyclization: The amino group then undergoes a nucleophilic attack on the ketone carbonyl, followed by dehydration, to form the six-membered lactam (a cyclic amide) ring. This cyclization is often favored due to the formation of a thermodynamically stable heterocyclic system.

This approach provides excellent control over the final structure, ensuring the acetate moiety is positioned at C2, adjacent to the sulfur atom.

Detailed Experimental Protocol

Reaction: Synthesis of this compound (1 )

  • Materials:

    • 2-Aminothiophenol (1.0 eq)

    • Ethyl 4-chloroacetoacetate (1.05 eq)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)

    • Ethanol (anhydrous) or Acetonitrile (ACN) as solvent

  • Procedure:

    • To a stirred solution of 2-aminothiophenol in anhydrous ethanol at room temperature, add the base (e.g., triethylamine) and stir for 15 minutes.

    • Slowly add ethyl 4-chloroacetoacetate dropwise to the mixture. The addition should be controlled to manage any exotherm.

    • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • The reaction typically proceeds for 6-12 hours until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[8]

    • Redissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water, a saturated aqueous sodium bicarbonate solution, and finally with brine to remove the base and any water-soluble impurities.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure Compound 1 .

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant1 2-Aminothiophenol Intermediate Thioether Intermediate Reactant1->Intermediate S-Alkylation (Sɴ2) Reactant2 Ethyl 4-chloroacetoacetate Reactant2->Intermediate S-Alkylation (Sɴ2) Base Base (e.g., Et3N) Solvent (e.g., EtOH) Base->Intermediate S-Alkylation (Sɴ2) Product Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate (1) Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Proposed synthesis of Compound 1 via S-alkylation and cyclization.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of Compound 1 . The following table outlines the expected spectroscopic signatures based on its molecular structure.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Multiple signals in the δ 6.8-7.5 ppm range, showing characteristic coupling patterns of a substituted benzene ring. - NH (Amide): A broad singlet around δ 10.0-10.5 ppm. - CH (at C2): A multiplet around δ 3.5-4.0 ppm, coupled to the adjacent CH₂ group. - CH₂ (acetate): A doublet of doublets or multiplet around δ 2.5-3.0 ppm. - CH₂ (ethyl ester): A quartet around δ 4.1-4.3 ppm. - CH₃ (ethyl ester): A triplet around δ 1.2-1.4 ppm.
¹³C NMR - C=O (Amide): Signal expected around δ 165-170 ppm. - C=O (Ester): Signal expected around δ 170-175 ppm. - Aromatic Carbons: Multiple signals in the δ 115-140 ppm range. - CH₂ (ethyl ester): Signal around δ 60-65 ppm. - Aliphatic CH & CH₂: Signals in the δ 30-50 ppm range. - CH₃ (ethyl ester): Signal around δ 14-15 ppm.
IR (cm⁻¹) - N-H Stretch: A sharp peak around 3200-3300 cm⁻¹. - C-H (Aromatic): Peaks just above 3000 cm⁻¹. - C-H (Aliphatic): Peaks just below 3000 cm⁻¹. - C=O Stretch (Amide): A strong absorption band around 1660-1680 cm⁻¹. - C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.
Mass Spec (MS) - [M]⁺: Expected molecular ion peak at m/z = 251. - [M+H]⁺: Expected peak at m/z = 252 in ESI+ mode.

Chemical Reactivity and Synthetic Potential

Compound 1 is a rich platform for further synthetic elaboration due to its multiple reactive sites. Understanding its reactivity is key to leveraging it as a building block in drug discovery programs.

Key Reactive Centers
  • Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. This reaction is demonstrated in a closely related N-substituted analogue.[3] This carboxylic acid can then be coupled with various amines to form new amides, expanding the chemical diversity.

  • Amide Nitrogen (N4): The secondary amine of the lactam can be deprotonated with a suitable base and subsequently alkylated or acylated to introduce substituents at the N4 position. This is a common strategy for modifying the properties of the benzothiazine core.

  • Active Methylene Group: The CH₂ group situated between the C2-carbon and the ester carbonyl is acidic. It can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as alkylations or condensations.

Logical Relationship of Derivative Synthesis

Reactivity Core Compound 1 (Ethyl Ester) Hydrolysis Ester Hydrolysis (H⁺ or OH⁻) Core->Hydrolysis N_Alkylation N-Alkylation (Base, R-X) Core->N_Alkylation Enolate_Chem Enolate Formation (Base, then E⁺) Core->Enolate_Chem Acid Carboxylic Acid Derivative Hydrolysis->Acid N_Substituted N4-Substituted Analog N_Alkylation->N_Substituted Alpha_Substituted α-Substituted Ester Enolate_Chem->Alpha_Substituted

Caption: Key reaction pathways for the derivatization of Compound 1.

Safety and Handling

Based on GHS classifications for structurally related benzothiazine derivatives, Compound 1 should be handled with appropriate care.[5][6]

  • Hazards: Harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautions:

    • Use only in a well-ventilated area, preferably a fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[5]

Conclusion

This compound (CAS 82191-17-1) is a strategically important heterocyclic compound. Its synthesis is readily achievable through established chemical routes, and its structure offers multiple handles for derivatization. For researchers in drug discovery, this molecule represents a valuable starting point for the development of novel therapeutics, building upon the proven biological potential of the 1,4-benzothiazine scaffold. Its utility as a versatile chemical intermediate ensures its continued relevance in the exploration of new chemical space.

References

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - NIH. Sourced from the National Institutes of Health, detailing crystal structure and biological context of a related compound. URL: [Link]

  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate - IUCr Journals. Sourced from the International Union of Crystallography Journals, describing the synthesis and structure of a benzothiazine derivative and noting its pharmacological importance. URL: [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - NIH. Sourced from the National Institutes of Health, providing information on the biological activity of the 4H-benzo(1,4)thiazine nucleus and detailing the hydrolysis of a related ethyl ester. URL: [Link]

  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl] - PMC. Sourced from PubMed Central (NIH), providing crystal structure data and conformation details for a related benzothiazine derivative. URL: [Link]

  • An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues - ResearchGate. Sourced from ResearchGate, this review covers various synthetic routes for related benzothiazine structures. URL: [Link]

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - PubChem. Sourced from PubChem, providing GHS hazard classifications for a similar compound. URL: [Link]

  • (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities - ResearchGate. Sourced from ResearchGate, providing general context on the synthesis and reactivity of related heterocyclic systems. URL: [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines - ResearchGate. Sourced from ResearchGate, describing the synthesis of 1,4-benzothiazines from 2-aminothiophenol. URL: [Link]

  • Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors - PubMed. Sourced from PubMed, providing an example of drug discovery involving complex heterocyclic synthesis. URL: [Link]

  • alpha-D-glucose pentaacetate | C16H22O11 | CID 2723636 - PubChem - NIH. Sourced from PubChem, used for general chemical information verification. URL: [Link]

Sources

The 1,4-Benzothiazine Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as fertile ground for the discovery of novel therapeutics. The 1,4-benzothiazine scaffold is a prime example of such a "privileged structure." Its unique fusion of a benzene ring with a thiazine ring, incorporating both nitrogen and sulfur heteroatoms, bestows upon it a three-dimensional architecture that is amenable to a wide range of chemical modifications. This versatility has been exploited to generate a multitude of derivatives with a remarkable spectrum of biological activities. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the 1,4-benzothiazine core, from its fundamental properties and synthesis to its diverse pharmacological applications and future potential.

The 1,4-Benzothiazine Core: Structure, Nomenclature, and Physicochemical Properties

The 1,4-benzothiazine ring system is a bicyclic heterocycle formed by the fusion of a benzene ring and a 1,4-thiazine ring. The numbering of the ring system starts from the sulfur atom and proceeds around the ring, as illustrated below. Depending on the position of the double bond in the thiazine ring, two isomers are possible: the 2H-1,4-benzothiazine and the 4H-1,4-benzothiazine. The 4H isomer is often the more stable of the two.

Diagram: Core Structure and Nomenclature of 1,4-Benzothiazine Isomers

1,4-Benzothiazine Core cluster_2H 2H-1,4-Benzothiazine cluster_4H 4H-1,4-Benzothiazine 2H_structure 2H_structure 4H_structure 4H_structure

Caption: The core structures of 2H- and 4H-1,4-benzothiazine isomers.

The physicochemical properties of 1,4-benzothiazine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be significantly modulated by the nature and position of substituents on the scaffold.

Table 1: Key Physicochemical Properties of 1,4-Benzothiazine Derivatives

PropertyGeneral Range and ConsiderationsImpact on Drug Development
Molecular Weight Typically ranges from 150 to 500 g/mol for drug-like molecules.Influences absorption, distribution, and clearance.
Lipophilicity (LogP) Varies widely with substitution. Introduction of alkyl or aryl groups increases lipophilicity, while polar functional groups decrease it.Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Generally low for the unsubstituted core, but can be improved by introducing ionizable or polar groups.Crucial for formulation and bioavailability.
pKa The nitrogen atom in the thiazine ring is weakly basic. The pKa can be influenced by substituents on both the benzene and thiazine rings.Determines the ionization state at physiological pH, impacting receptor binding and cell penetration.
Chemical Stability The thiazine ring can be susceptible to oxidation at the sulfur atom, forming sulfoxides and sulfones. Stability is also dependent on the substituents.Affects shelf-life, metabolism, and potential for reactive metabolite formation.

Synthesis of the 1,4-Benzothiazine Scaffold: Key Methodologies and Experimental Protocols

The construction of the 1,4-benzothiazine ring system is a well-established area of synthetic organic chemistry, with the reaction of 2-aminothiophenol with a variety of electrophilic partners being the most prevalent and versatile approach.[1] This strategy allows for the introduction of diverse substituents at various positions of the thiazine ring, enabling the generation of large chemical libraries for biological screening.

The Cornerstone Reaction: 2-Aminothiophenol and α-Halo Ketones/Esters

A classical and widely employed method for the synthesis of 1,4-benzothiazines involves the condensation of 2-aminothiophenol with α-halo ketones or α-halo esters.[2] The reaction proceeds through an initial S-alkylation of the thiophenol, followed by an intramolecular cyclization of the resulting intermediate.

Diagram: General Synthetic Scheme via 2-Aminothiophenol and α-Halo Carbonyls

Synthesis_Scheme_1 2-ATP 2-Aminothiophenol intermediate Intermediate 2-ATP->intermediate S-Alkylation alpha_halo α-Halo Ketone/Ester (R1-C(O)-CH(X)-R2) alpha_halo->intermediate benzothiazine 1,4-Benzothiazine Derivative intermediate->benzothiazine Intramolecular Cyclization

Caption: Synthesis of 1,4-benzothiazines from 2-aminothiophenol.

Microwave-Assisted Synthesis: An Efficient and Green Approach

In recent years, microwave-assisted organic synthesis has gained prominence as a tool for accelerating reaction rates and improving yields. The synthesis of 4H-1,4-benzothiazines is particularly amenable to this technology. A rapid and efficient one-pot synthesis can be achieved by the cyclization of o-aminothiophenol with 1,3-diketones or β-ketoesters in a polar solvent like DMSO under microwave irradiation.[3][4]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 4H-1,4-Benzothiazines [4]

  • Reactant Preparation: In a microwave-safe vessel, combine substituted 2-aminobenzenethiol (10 mmol) and a β-diketone or β-ketoester (10 mmol).

  • Solvent and Catalyst: Add a catalytic amount of hydrazine hydrate (1 mmol) and dimethylformamide (DMF, 5 mmol) as an energy transfer medium.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into crushed ice. Filter the resulting solid, wash with 50% ethanol, and recrystallize from ethanol to afford the pure 4H-1,4-benzothiazine derivative.

Synthesis of 2,3-Disubstituted 1,4-Benzothiazines

The synthesis of 2,3-disubstituted 1,4-benzothiazines can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with substituted 2-aminothiophenols.[2] This method allows for the introduction of two points of diversity on the thiazine ring.

Experimental Protocol: Synthesis of 2,3-Disubstituted 1,4-Benzothiazines [2]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminothiophenol (10 mmol) and the 1,3-dicarbonyl compound (10 mmol) in dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture. The DMSO acts as both a solvent and an oxidant in this reaction.

  • Oxidation (Optional): For the synthesis of the corresponding sulfone derivatives, the product can be further oxidized using 30% hydrogen peroxide in glacial acetic acid.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled and poured into water to precipitate the product. The crude product is then collected by filtration and purified by recrystallization or column chromatography.

The Broad Spectrum of Biological Activities

The 1,4-benzothiazine scaffold is a cornerstone in the development of a wide range of therapeutic agents. Its derivatives have been reported to exhibit a plethora of pharmacological activities, making it a highly attractive starting point for drug discovery programs.[5][6]

Table 2: Major Biological Activities of 1,4-Benzothiazine Derivatives

Biological ActivityDescription and Examples
Anticancer Derivatives have shown potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.[7] Some compounds act by targeting specific signaling pathways involved in cancer progression.[8]
Antimicrobial Broad-spectrum antibacterial and antifungal activities have been reported.[9] Some derivatives have been shown to inhibit biofilm formation, a key factor in persistent infections.[10]
Antipsychotic The 1,4-benzothiazine core is a key structural feature of some antipsychotic drugs, acting on central nervous system receptors.[1]
Antihypertensive Certain derivatives exhibit calcium channel blocking and calmodulin antagonistic activities, leading to vasodilation and a reduction in blood pressure.[11]
Anticonvulsant Novel 1,4-benzothiazine-3-one derivatives have demonstrated promising anticonvulsant effects in preclinical models of epilepsy.[12]
Antioxidant The presence of the sulfur and nitrogen atoms can contribute to the radical scavenging properties of these compounds.[5]
Anti-inflammatory Derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes and cytokines.[5]

Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 1,4-benzothiazine scaffold, the nature and position of substituents on both the benzene and thiazine rings play a crucial role in determining the biological activity.

SAR in Anticancer Activity

Studies on 1,4-benzothiazine derivatives as anticancer agents have revealed several key SAR trends. For instance, the introduction of certain substituents on the benzene ring can significantly enhance cytotoxic activity. The nature of the substituent at the N-4 position of the thiazine ring is also critical for modulating the anticancer potency. Some derivatives have been shown to induce apoptosis through the activation of caspase cascades.[7]

Diagram: Key Structural Modifications and Their Impact on Anticancer Activity

SAR_Anticancer Scaffold 1,4-Benzothiazine Core Benzene_Sub Benzene Ring Substituents (R1) Scaffold->Benzene_Sub Thiazine_N4_Sub N-4 Substituent (R2) Scaffold->Thiazine_N4_Sub Thiazine_C2_C3_Sub C-2 & C-3 Substituents (R3, R4) Scaffold->Thiazine_C2_C3_Sub Activity Anticancer Activity Benzene_Sub->Activity Modulates Potency & Selectivity Thiazine_N4_Sub->Activity Crucial for Activity Thiazine_C2_C3_Sub->Activity Influences Pharmacokinetics & Target Binding

Caption: SAR summary for 1,4-benzothiazine anticancer agents.

SAR in Antimicrobial Activity

In the context of antimicrobial agents, the SAR of 1,4-benzothiazines has been extensively studied. The introduction of specific halogen atoms or other electron-withdrawing groups on the benzene ring can enhance antibacterial and antifungal efficacy. The substituents at the C-2 and C-3 positions of the thiazine ring are also important for activity, with different groups favoring activity against Gram-positive versus Gram-negative bacteria. The mechanism of action for some antimicrobial 1,4-benzothiazines involves the inhibition of essential bacterial enzymes, such as peptide deformylase.[10]

Therapeutic Potential and Future Directions

The 1,4-benzothiazine scaffold continues to be a highly promising platform for the discovery of new drugs. While many derivatives have shown excellent in vitro activity, the translation of these findings into clinically successful therapeutics remains an ongoing challenge.

Current Status and Future Perspectives:

  • Oncology: Several 1,4-benzothiazine derivatives are in preclinical development as anticancer agents. Future work will likely focus on developing compounds with improved tumor selectivity and the ability to overcome drug resistance.

  • Infectious Diseases: With the rising threat of antimicrobial resistance, the development of new classes of antibiotics is a global health priority. The 1,4-benzothiazine scaffold offers a promising avenue for the discovery of novel antibacterial and antifungal agents with unique mechanisms of action.

  • Central Nervous System Disorders: Given the known antipsychotic activity of some 1,4-benzothiazines, there is significant potential for the development of novel agents for the treatment of a range of CNS disorders, including schizophrenia, anxiety, and neurodegenerative diseases.[12]

  • Cardiovascular Diseases: The calcium channel blocking and antihypertensive properties of certain 1,4-benzothiazine derivatives warrant further investigation for the development of new cardiovascular drugs.[11]

Conclusion: A Scaffold with a Bright Future

The 1,4-benzothiazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the diverse and potent biological activities of its derivatives, ensures that it will remain a focal point of drug discovery research for the foreseeable future. As our understanding of disease biology deepens and new therapeutic targets are identified, the versatility of the 1,4-benzothiazine core will undoubtedly be leveraged to create the next generation of innovative medicines. This guide has provided a comprehensive overview of the key technical aspects of this important scaffold, with the aim of inspiring and informing the efforts of scientists dedicated to the discovery and development of new and effective therapies.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Pyrrolo[2,1-c][1][13]benzothiazines: synthesis, structure-activity relationships, molecular modeling studies, and cardiovascular activity. PubMed. [Link]

  • Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. PubMed. [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. ResearchGate. [Link]

  • A microwave-assisted synthesis of some new benzothiazines derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

  • Microwave Assisted one Step Synthesis of Some (4h)-1,4-Benzothiazine Derivatives. Oriental Journal of Chemistry. [Link]

  • Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. [Link]

  • MICROWAVE ASSISTED FACILE SYNTHESES OF SOME SUBSTITUTED 4H-1,4-BENZOTHIAZINES. TSI Journals. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. ResearchGate. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. The Thai Journal of Pharmaceutical Sciences. [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science. [Link]

  • Synthesis of 2,2-Disubstituted Dihydro-1,4-benzothiazines from Morita–Baylis–Hillman Ketones by an Oxidative Cyclization. ACS Publications. [Link]

  • Microwave-assisted synthesis of novel[1][13] oxazine derivatives as potent anti-bacterial and antioxidant agents. ARKAT USA, Inc.. [Link]

  • Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. ResearchGate. [Link]

  • 1,4-Benzothiazines-A Biologically Attractive Scaffold. PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

  • Synthesis and biological activities of new 1,4-benzothiazine derivatives. PubMed. [Link]

Sources

A Comprehensive Technical Review of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a thiazine ring, represents a privileged scaffold in medicinal chemistry. This structural motif is of significant interest to researchers due to the diverse and potent biological activities exhibited by its derivatives. The inherent physicochemical properties of the 1,4-benzothiazine nucleus make it a versatile template for the design and development of novel therapeutic agents.

Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of pharmacological effects, including antidepressant, antifungal, antimicrobial, anti-inflammatory, and anticancer properties. The continued exploration of this chemical space holds considerable promise for the discovery of new drugs with improved efficacy and safety profiles. This guide focuses on a specific derivative, Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, providing a detailed overview of its synthesis, chemical characteristics, and potential biological significance based on the current body of scientific literature.

Synthesis and Structural Elucidation

The synthesis of this compound can be achieved through a multistep process. A common strategy involves the initial reaction of 2-aminothiophenol with a suitable three-carbon synthon to construct the core benzothiazine ring system. This is followed by N-alkylation to introduce the ethyl acetate moiety.

Synthetic Pathway

A plausible synthetic route, adapted from the synthesis of the analogous methyl ester, is outlined below. The synthesis commences with the reaction of 2-aminothiophenol with maleic anhydride to form an intermediate, which upon cyclization, yields the 1,4-benzothiazin-3-one core. Subsequent N-alkylation with ethyl chloroacetate in the presence of a base affords the target compound.

Synthesis_Pathway 2-Aminothiophenol 2-Aminothiophenol Intermediate_A Intermediate 2-Aminothiophenol->Intermediate_A + Maleic Anhydride Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Intermediate_A 1,4-Benzothiazin-3-one 1,4-Benzothiazin-3-one Intermediate_A->1,4-Benzothiazin-3-one Cyclization Target_Compound This compound 1,4-Benzothiazin-3-one->Target_Compound + Ethyl Chloroacetate, Base Ethyl_Chloroacetate Ethyl_Chloroacetate Ethyl_Chloroacetate->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol (Adapted from Methyl Ester Synthesis)
  • Synthesis of 2,3-dihydro-3-oxo-4H-1,4-benzothiazine-2-acetic acid: A mixture of 2-aminothiophenol (0.1 mol) and maleic anhydride (0.1 mol) in anhydrous toluene (150 mL) is refluxed for 4-5 hours. The solvent is removed under reduced pressure, and the resulting solid is washed with a saturated solution of sodium bicarbonate and then with water. The crude product is recrystallized from ethanol.

  • Esterification: The resulting carboxylic acid (0.05 mol) is dissolved in absolute ethanol (100 mL). A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8-10 hours. The reaction is monitored by thin-layer chromatography. After completion, the excess ethanol is distilled off, and the residue is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield this compound.

Structural Characteristics

The molecular structure of the closely related methyl ester, Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, has been elucidated by X-ray crystallography.[1] The heterocyclic thiazine ring adopts a conformation intermediate between a twist and a boat form.[1] The crystal structure reveals intermolecular C-H···O hydrogen bond interactions.[1] It is anticipated that the ethyl ester would exhibit similar structural features.

ParameterValue (for Methyl Ester)
Molecular FormulaC₁₁H₁₁NO₃S
Molecular Weight237.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a17.347(5) Å
b8.724(2) Å
c7.274(1) Å
β98.71(2)°
V1088.1(4) ų
Z4

Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the public domain, the broader class of 1,4-benzothiazine derivatives is well-documented for a wide array of pharmacological activities. This suggests that the title compound could be a promising candidate for further biological evaluation.

Antidepressant and Stimulant Activity

Several derivatives of benzothiazines that possess a keto group within the thiazine ring have demonstrated stimulant and antidepressant properties.[1] The structural features of this compound align with this pharmacophore, making it a compound of interest for investigation in the context of central nervous system disorders.

Antimicrobial and Antifungal Activity

The 1,4-benzothiazine scaffold is a common feature in compounds exhibiting antimicrobial and antifungal activities. These properties are of significant interest in the ongoing search for new agents to combat infectious diseases.

Biological_Activities Core_Scaffold 1,4-Benzothiazine Scaffold Antidepressant Antidepressant Activity Core_Scaffold->Antidepressant Antifungal Antifungal Activity Core_Scaffold->Antifungal Antimicrobial Antimicrobial Activity Core_Scaffold->Antimicrobial Anticancer Anticancer Activity Core_Scaffold->Anticancer Other_Activities Other Pharmacological Activities Core_Scaffold->Other_Activities

Caption: Potential biological activities of 1,4-benzothiazine derivatives.

Anticancer Potential

Certain derivatives of 1,4-benzothiazine have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival. Given this precedent, this compound warrants evaluation in various cancer cell line models.

Conclusion and Future Perspectives

This compound is a derivative belonging to the pharmacologically significant class of 1,4-benzothiazines. While its synthesis is achievable through established chemical methodologies, a comprehensive evaluation of its biological activity profile remains an area ripe for investigation. The documented antidepressant, antimicrobial, and anticancer activities of related compounds provide a strong rationale for further research into this specific molecule. Future studies should focus on the in-depth biological characterization of this compound to uncover its therapeutic potential and to understand its mechanism of action at a molecular level. Such endeavors will contribute to the broader effort of leveraging the 1,4-benzothiazine scaffold for the development of novel and effective therapeutic agents.

References

  • Barry, A., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o724. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate: From Discovery to Synthetic Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The 1,4-benzothiazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This heterocyclic motif, a fusion of a benzene ring and a 1,4-thiazine ring, provides a unique three-dimensional architecture that allows for diverse functionalization and interaction with various biological targets. Molecules incorporating the 1,4-benzothiazine nucleus have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-rheumatic, anti-allergic, vasorelaxant, anti-arrhythmic, and anti-hypertensive properties.[1] The presence of both a sulfur atom and a lactam moiety within the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine framework offers a rich chemical landscape for modification and exploration. This guide focuses on a specific derivative of this important class: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, providing a comprehensive overview of its discovery, synthesis, and key chemical attributes.

The Genesis of a Versatile Intermediate: Discovery and Historical Context

While a singular, seminal publication detailing the initial discovery of this compound (CAS Number 82191-17-1) is not readily apparent in the historical literature, its genesis is intrinsically linked to the broader exploration of 1,4-benzothiazine chemistry. The foundational discovery can be traced to the synthesis of its parent carboxylic acid, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (CAS Number 82257-23-6).

The key breakthrough in accessing this C2-substituted benzothiazinone scaffold was the insightful reaction between 2-aminothiophenol and maleic anhydride. This condensation reaction proceeds through the formation of an initial adduct, which then undergoes intramolecular cyclization to yield the stable benzothiazine ring system. This foundational work laid the groundwork for the subsequent preparation of various derivatives, including the title ethyl ester. The esterification of the parent carboxylic acid represents a logical and routinely employed synthetic transformation to enhance the compound's lipophilicity and modify its pharmacokinetic profile, a common strategy in drug discovery and development.

Synthetic Pathways and Methodologies

The synthesis of this compound is best understood as a two-stage process: the formation of the core heterocyclic system followed by esterification.

Part 1: Synthesis of the Core Intermediate: 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

The most direct and widely recognized route to the parent carboxylic acid involves the condensation of 2-aminothiophenol with maleic anhydride.

Reaction Scheme:

Caption: Synthesis of the core carboxylic acid intermediate.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable solvent such as diethyl ether or toluene.

  • Addition of Reagent: To the stirred solution, add maleic anhydride (1.0 equivalent) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the initial reaction subsides, heat the mixture to reflux for a period of 2-4 hours to ensure complete cyclization.

  • Work-up and Isolation: Upon cooling, the product, 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid, will precipitate from the solution. The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.

Causality of Experimental Choices:

  • Solvent: Diethyl ether or toluene are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for reflux.

  • Stoichiometry: A 1:1 molar ratio of reactants is used to ensure efficient conversion and minimize side products.

  • Reflux: Heating is necessary to provide the activation energy for the intramolecular cyclization, which is the key ring-forming step.

Part 2: Esterification to this compound

The conversion of the carboxylic acid to its ethyl ester is a standard esterification reaction, most commonly achieved via Fischer esterification.

Reaction Scheme:

Caption: Fischer esterification to the target ethyl ester.

Detailed Experimental Protocol:

  • Reaction Setup: Suspend 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (1.0 equivalent) in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 2-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). The ethanol is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Causality of Experimental Choices:

  • Excess Ethanol: The use of excess ethanol serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side according to Le Chatelier's principle.

  • Acid Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.

  • Reflux: Heating the reaction mixture increases the rate of reaction.

Physicochemical Characterization and Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes expected and reported data for this class of compounds. Researchers synthesizing this compound should perform full characterization to confirm its identity and purity.

PropertyExpected/Reported Value
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
Appearance White to off-white solid
Melting Point Not consistently reported, but expected to be a crystalline solid with a defined melting point.
¹H NMR Expected signals for the ethyl group (triplet and quartet), the methylene and methine protons of the acetate side chain, and the aromatic protons of the benzothiazine ring.
¹³C NMR Expected signals for the carbonyl carbons of the ester and lactam, the carbons of the ethyl group, the aliphatic carbons of the thiazine ring, and the aromatic carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O stretching of the ester and lactam, N-H stretching, and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Directions

The 1,4-benzothiazine scaffold is a fertile ground for the discovery of new therapeutic agents. Derivatives of this heterocyclic system have shown a wide array of biological activities. Given the structural features of this compound, it can be considered a valuable intermediate for the synthesis of more complex molecules with potential applications in several areas:

  • Antimicrobial Agents: The benzothiazine nucleus is a known pharmacophore in antimicrobial drug discovery.

  • Anti-inflammatory Agents: Several 1,4-benzothiazine derivatives have demonstrated anti-inflammatory properties.

  • Antidepressant and CNS-active Agents: The structural similarity to other CNS-active heterocyclic compounds suggests potential in this therapeutic area.[2][3]

The ethyl ester moiety provides a handle for further chemical modifications, such as conversion to amides, hydrazides, or other esters, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound, while not having a widely publicized "discovery" moment, represents a significant and versatile building block within the important class of 1,4-benzothiazines. Its synthesis, rooted in the fundamental reaction of 2-aminothiophenol and a four-carbon dicarbonyl equivalent, exemplifies a robust and efficient method for constructing this privileged heterocyclic scaffold. This technical guide provides a comprehensive overview of its historical context, detailed synthetic protocols, and potential for future applications in drug discovery and development. As research into novel therapeutics continues, the strategic use of such well-characterized and synthetically accessible intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

  • Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. [Link]

  • Gouda, M. A. (2014). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of Chemical and Pharmaceutical Research, 6(7), 2035-2053. [Link]

  • Keita, I., Zerzouf, F., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1116. [Link]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Saeed, A., Shaheen, M. A., & Flörke, U. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289. [Link]

  • Toma, I., & Nicolescu, A. (2007). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Zerzouf, F., Keita, I., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o591. [Link]

  • Zerzouf, F., Keita, I., El Ammari, L., El-Ghozzi, M., & Avignant, D. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 1(1), x150001. [Link]

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Untapped Promise of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active agents.[1][2][3] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[4][5][6] This guide focuses on a specific, yet underexplored, derivative: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS No. 82191-17-1). While its N-substituted isomer, where the acetate group is attached to the nitrogen at position 4, has been synthesized and structurally characterized[7][8], the C-2 substituted variant remains a frontier for therapeutic discovery.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond mere literature review to propose concrete, actionable research directions, complete with the strategic rationale and detailed experimental frameworks necessary to systematically evaluate and unlock the potential of this promising molecule.

Section 1: Foundational Chemistry and Synthesis Optimization

A robust research program begins with a reliable and scalable source of the target molecule. The synthesis of the 1,4-benzothiazin-3-one core is well-established, typically involving the condensation of 2-aminothiophenol with a suitable three-carbon electrophile.[2][9] The subsequent derivatization at the C-2 position presents a key synthetic challenge and an opportunity for methodological innovation.

Established Synthesis Pathway

The classical approach to constructing the core involves the reaction of 2-aminobenzenethiol with reagents like ethyl 2-bromoalkanoates.[1] A plausible route to the title compound would adapt this principle, potentially through a multi-step process starting with the reaction between 2-aminobenzenethiol and a malonic acid derivative, followed by cyclization and esterification.

Proposed Green Synthesis Initiative

Rationale: Traditional synthetic routes often rely on harsh solvents and catalysts.[9] A key research direction is the development of an environmentally benign synthesis. Microwave-assisted organic synthesis (MAOS) and the use of nanocatalysts have proven effective for other 1,4-benzothiazine derivatives and represent a logical starting point for optimization.[2][9]

Experimental Protocol: Microwave-Assisted Synthesis

  • Reactant Preparation: In a 10 mL microwave-rated vessel, combine 2-aminobenzenethiol (1.0 eq), diethyl 2-acetylmalonate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent: Add 3 mL of a green solvent such as ethanol or polyethylene glycol (PEG-400).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 120°C for 15-30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of cold water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or purify via column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. This self-validating protocol ensures the identity and quality of the compound for subsequent biological screening.

Synthesis_Workflow reagents 2-Aminobenzenethiol + Diethyl 2-acetylmalonate microwave Microwave Irradiation (120°C, 15-30 min) reagents->microwave Combine catalyst p-TSA (cat.) Ethanol catalyst->microwave workup Aqueous Work-up & Filtration microwave->workup Reaction purification Column Chromatography or Recrystallization workup->purification product Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate purification->product analysis Structural Validation (NMR, MS, HPLC) product->analysis

Caption: Proposed workflow for a green, microwave-assisted synthesis.

Section 2: A Strategic Approach to Biological Screening

Given the vast therapeutic landscape of the 1,4-benzothiazine scaffold, a tiered, systematic screening approach is paramount. This strategy maximizes resource efficiency by beginning with broad, cost-effective primary screens to identify "hits," which are then advanced to more complex and targeted secondary and mechanistic assays.

Screening_Cascade cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Focused Secondary Assays (Based on Hits) cluster_2 Tier 3: Mechanistic & In Vivo Studies antimicrobial Antimicrobial Panel (Bacteria & Fungi) mic MIC/MBC Determination antimicrobial->mic If Active cytotoxicity Anticancer Panel (e.g., NCI-60) ic50 Dose-Response (IC50) MTT/SRB Assays cytotoxicity->ic50 If Active antioxidant Antioxidant Assays (DPPH, ABTS) enzyme Enzyme Inhibition (e.g., COX-1/2) antioxidant->enzyme If Active moa Mechanism of Action (e.g., Apoptosis, Gene Expression) mic->moa ic50->moa enzyme->moa animal Animal Models (e.g., Xenograft, Infection) moa->animal start Test Compound start->antimicrobial Primary Screen start->cytotoxicity Primary Screen start->antioxidant Primary Screen

Caption: A tiered workflow for efficient biological activity screening.

Section 3: High-Priority Research Directions

Based on the established pharmacology of related benzothiazines, the following three areas represent the most promising initial avenues for investigation.

Direction 1: Antimicrobial Drug Discovery

Rationale: The rise of antimicrobial resistance necessitates novel chemical scaffolds. Benzothiazine derivatives have a documented history of antibacterial and antifungal activity.[1][3][6] A primary screen against a panel of clinically relevant pathogens is a high-yield starting point.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Strain Selection: Utilize a panel of reference strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300), Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal pathogens (e.g., Candida albicans ATCC 90028).

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add a standardized inoculum of the microbial suspension (final concentration ~5 x 10⁵ CFU/mL for bacteria, ~2.5 x 10³ CFU/mL for fungi) to each well.

  • Controls: Include a positive control (microbes + broth, no drug), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by reading absorbance at 600 nm.[10]

Data Presentation:

Microbial StrainMIC (µg/mL)MBC (µg/mL)Reference Drug MIC (µg/mL)
S. aureus ATCC 29213DataDataCiprofloxacin: Data
E. coli ATCC 25922DataDataCiprofloxacin: Data
C. albicans ATCC 90028DataDataFluconazole: Data
Direction 2: Oncology and Cytotoxic Potential

Rationale: The benzothiazine core is present in compounds with potent anticancer activity, capable of regulating various cancer pathways.[5][6] An initial cytotoxicity screen against a diverse cancer cell line panel can rapidly identify promising leads for oncological applications.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed cancer cells (e.g., MCF-7 breast, A549 lung, HCT116 colon) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Direction 3: Neuroprotection and CNS Applications

Rationale: Certain benzothiazine derivatives are known to possess stimulant and antidepressant activities.[7][8] The structural features of the title compound warrant investigation into its potential as a neuroprotective or neuromodulatory agent. An initial focus on antioxidant properties and inhibition of key enzymes in neurotransmitter metabolism is a logical first step.

Experimental Protocol: In Vitro Antioxidant Capacity (DPPH Assay)

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test compound in methanol with 100 µL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Controls: Ascorbic acid or Trolox should be used as a positive control. A blank containing only methanol and DPPH is used for baseline measurement.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant compound results in a color change from purple to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Section 4: Future Perspectives and Lead Optimization

Should primary screening yield a potent "hit" in any of the aforementioned areas, the subsequent research phase should focus on medicinal chemistry-driven lead optimization. The goal is to systematically modify the molecule's structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

Key Structural Loci for Modification:

  • Aromatic Ring (Benzene): Introduction of electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups can modulate electronic properties and lipophilicity, affecting target binding and cell permeability.

  • Lactam N-H Group (Position 4): Alkylation or arylation at this position can significantly alter the molecule's 3D conformation and hydrogen bonding capacity.

  • Ester Moiety: Hydrolysis to the corresponding carboxylic acid[11][12], conversion to amides, or bioisosteric replacement (e.g., with a tetrazole) can improve metabolic stability and introduce new interactions with biological targets.

  • Chiral Center (Position 2): If the synthesis is not stereospecific, separation of enantiomers is critical, as biological activity often resides in a single stereoisomer.

Lead_Optimization cluster_0 Lead Optimization Strategies mol a1 1. Aromatic Substitution (EDG/EWG) p1 a1->p1 a2 2. N-Alkylation/Arylation p2 a2->p2 a3 3. Ester Modification (Amides, Acids, Bioisosteres) p3 a3->p3 a4 4. Stereochemistry (Separate Enantiomers) p4 a4->p4

Caption: Key molecular positions for structure-activity relationship (SAR) studies.

Conclusion

This compound stands as a molecule of significant, yet unrealized, therapeutic potential. Its foundation on the versatile 1,4-benzothiazine scaffold provides a strong rationale for its investigation across multiple disease areas. By adopting a systematic approach—beginning with synthesis optimization, proceeding through a tiered biological screening cascade, and culminating in data-driven lead optimization—the scientific community can effectively probe its capabilities. The research directions outlined in this guide provide a comprehensive and actionable framework to transform this chemical entity from a laboratory curiosity into a potential clinical candidate.

References

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061–1073. [Link]

  • Touati, A. R., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o618. [Link]

  • Tariq, M., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2853. [Link]

  • Kaur, H., & Singh, S. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(25), 17947-17978. [Link]

  • Sharma, S., & Kumar, S. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4). [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry, 5(12), 1061-73. [Link]

  • Barry, B., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o116. [Link]

  • Khan, I., Zaib, S., & Ahmad, S. (2016). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current organic synthesis, 13(5), 688–703. [Link]

  • Acta Crystallographica Section E. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. IUCrData, 67(3), o618. [Link]

  • Cechova, P., et al. (2017). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein journal of organic chemistry, 13, 219–227. [Link]

  • ResearchGate. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. [Link]

  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules (Basel, Switzerland), 25(22), 5460. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 10(1), 67-82. [Link]

  • Chatzopoulou, M., et al. (2016). Novel Benzoxazine and Benzothiazine Derivatives as Multifunctional Antihyperlipidemic Agents. Journal of Medicinal Chemistry, 59(3), 965–978. [Link]

  • Barry, B., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E, 70, o116. [Link]

  • Zia-ur-Rehman, M., et al. (2010). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues. Journal of the Chinese Chemical Society, 57(3B), 526-544. [Link]

  • Fringuelli, R., et al. (2010). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Siena air, University of Siena. [Link]

  • Tundis, R., et al. (2023). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. International Journal of Molecular Sciences, 24(13), 10586. [Link]

  • Nishad, D. S., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 58(3s), s706-s720. [Link]

  • Wróblewska, O., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules (Basel, Switzerland), 26(23), 7319. [Link]

  • Sharaf El-Din, M. K. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate: A Comprehensive Guide

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine moiety represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. It consists of a benzene ring fused to a 1,4-thiazine ring, a structure that imparts a unique three-dimensional conformation and favorable physicochemical properties. Derivatives of this core structure are known to exhibit a wide spectrum of biological activities, including antidepressant, antimicrobial, antifungal, and anticancer properties.[1][2][3] The title compound, this compound, is a key synthetic intermediate, providing a versatile platform for further functionalization at the ester group to generate novel therapeutic candidates.[4]

This document provides a detailed, field-proven protocol for the synthesis of this valuable intermediate. It is designed for researchers and professionals in organic synthesis and drug discovery, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.

Reaction Principle and Mechanism

The synthesis is achieved through a one-pot condensation reaction between 2-aminothiophenol and ethyl 2-chloroacetoacetate. The reaction proceeds via a two-stage mechanism: an initial nucleophilic substitution followed by an intramolecular cyclization.

Overall Reaction Scheme:

  • Reactants: 2-Aminothiophenol, Ethyl 2-chloroacetoacetate

  • Product: this compound

  • Byproduct: Hydrochloric Acid (HCl)

Mechanistic Pathway:

  • S-Alkylation (Nucleophilic Substitution): The sulfur atom of the highly nucleophilic thiol group in 2-aminothiophenol attacks the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This step displaces the chloride ion and forms a thioether intermediate. This reaction is favored as the thiol is a stronger nucleophile than the amine under neutral or slightly acidic conditions, and the C-Cl bond is the most reactive site.[5]

  • Intramolecular Cyclization: The amino group of the thioether intermediate then performs a nucleophilic attack on the adjacent ketone carbonyl.

  • Condensation: The resulting hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to form the stable six-membered dihydro-1,4-benzothiazine ring, yielding the final product. The formation of the amide bond within the ring is the thermodynamic driving force for this cyclization.[6][7]

G cluster_reactants Reactants cluster_process Mechanism R1 2-Aminothiophenol I1 Intermediate (Thioether) R1->I1 1. S-Alkylation (Nucleophilic Substitution) R2 Ethyl 2-chloroacetoacetate R2->I1 I2 Intermediate (Hemiaminal) I1->I2 2. Intramolecular Cyclization P Final Product Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate I2->P 3. Dehydration (Condensation)

Caption: Proposed reaction mechanism for the synthesis.

Materials and Protocol

Reagents and Materials
ReagentCAS No.Molar Mass ( g/mol )Molar Eq.Amount
2-Aminothiophenol137-07-5125.191.01.25 g (10 mmol)
Ethyl 2-chloroacetoacetate609-15-4164.591.051.73 g (10.5 mmol)
Sodium Acetate (Anhydrous)127-09-382.031.20.98 g (12 mmol)
Ethanol (Absolute)64-17-5--50 mL
Ethyl Acetate (for extraction)141-78-6--As needed
Brine (Saturated NaCl solution)7647-14-5--As needed
Magnesium Sulfate (Anhydrous)7487-88-9--As needed
Silica Gel (for chromatography)7631-86-9--As needed
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (Silica gel 60 F254)

Safety Precautions
  • 2-Aminothiophenol: Possesses a strong, unpleasant odor and is toxic. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl 2-chloroacetoacetate: Is a lachrymator (causes tearing). Avoid inhalation of vapors and contact with skin and eyes. Handle in a fume hood.[8][9]

  • General: All organic solvents are flammable. Ensure no open flames are nearby.

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.25 g, 10 mmol) and anhydrous sodium acetate (0.98 g, 12 mmol).

    • Add 50 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and suspension.

    • Rationale: Sodium acetate acts as a mild base to neutralize the HCl that is generated as a byproduct during the initial S-alkylation step. This prevents the protonation of the amino group, which would deactivate it for the subsequent cyclization step. Ethanol is an excellent solvent for this reaction, as it dissolves the reactants and has an appropriate boiling point for reflux.

  • Addition of Electrophile:

    • Slowly add ethyl 2-chloroacetoacetate (1.73 g, 10.5 mmol) to the stirring mixture at room temperature over 5-10 minutes.

    • Rationale: A slight excess of the chloroester ensures the complete consumption of the more valuable 2-aminothiophenol. A slow, dropwise addition helps to control any initial exotherm.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the 2-aminothiophenol spot indicates reaction completion.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer.

    • Extract the aqueous layer again with ethyl acetate (2 x 25 mL).

    • Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine.

    • Rationale: The aqueous wash removes the sodium acetate and any other water-soluble impurities. The brine wash helps to remove residual water from the organic layer, facilitating the drying process.

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, typically an oil or a semi-solid, should be purified by column chromatography on silica gel.[10][11]

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 3:1).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final product as a crystalline solid or a viscous oil.

Experimental Workflow Visualization

Caption: High-level experimental workflow diagram.

Characterization and Troubleshooting

  • Expected Yield: 65-80% after purification.

  • Appearance: Typically a pale yellow to white crystalline solid.

  • Characterization:

    • TLC: Rf value will be dependent on the exact solvent system, but should be a single spot under UV light.

    • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons (multiplet, ~6.8-7.5 ppm), the NH proton (broad singlet, ~8.0-9.0 ppm), the CH at position 2 (doublet of doublets), the CH₂ of the acetate group (doublet), and the ethyl ester protons (quartet and triplet).

    • Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₂H₁₃NO₃S, MW = 251.30).

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reflux time and monitor closely by TLC. Ensure the temperature is sufficient for reflux.
Loss of product during work-up.Ensure pH of the aqueous layer is neutral before extraction. Perform multiple extractions with the organic solvent.
Multiple Spots on TLC Presence of unreacted starting material or side products.Ensure correct stoichiometry. Purify carefully using column chromatography with a shallow solvent gradient.
Product is a dark oil, not a solid Impurities are present.Re-purify via column chromatography. Try triturating the oil with a cold non-polar solvent like hexane or diethyl ether to induce crystallization.

References

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. PubChem.
  • El-Sayed, M. A. A., et al. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[10][12]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Molecules, 26(23), 7167. [Link]

  • Barry, A., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl] -...}. Acta Crystallographica Section E, 70(Pt 2), o116. [Link]

  • Khan, I., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][10][12]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2106. [Link]

  • Guendouzi, A., et al. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. [Link]

  • Barry, A., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 1(1), x140001. [Link]

  • Jain, S., & Jain, R. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT), 6(4). [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E, 65(Pt 9), o2358–o2359. [Link]

  • Islam, A., et al. (2018). Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine. ResearchGate. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]

  • Fábián, L., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Molecules, 23(8), 1876. [Link]

  • Various Authors. (2014). Which product will be formed by the reaction of primary amine with ethyl chloroacetate? ResearchGate. [Link]

  • Sharma, P., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1389021. [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,4-benzothiazine scaffold is a privileged structure known for a wide range of biological activities. This protocol outlines a robust and reproducible method for the preparation of the target compound, including a step-by-step procedure, mechanistic insights, safety precautions, and characterization techniques.

Introduction: The Significance of the 1,4-Benzothiazine Core

The 1,4-benzothiazine ring system, a fusion of a benzene ring and a 1,4-thiazine ring, is a cornerstone in the development of therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and antipsychotic properties.[2] The introduction of various substituents onto the benzothiazine core allows for the fine-tuning of its biological and pharmacokinetic profiles. The title compound, this compound, is a derivative with a key ester functionality at the C2 position, offering a potential site for further chemical modification or interaction with biological targets.

This guide details a plausible and chemically sound synthetic route to this specific molecule, based on established principles of heterocyclic chemistry. The proposed synthesis involves the cyclocondensation of 2-aminothiophenol with a suitable four-carbon synthon, diethyl maleate, to construct the desired C2-substituted 1,4-benzothiazin-3-one ring system.

Reaction Scheme and Mechanism

The synthesis of this compound is predicated on the reaction of 2-aminothiophenol with diethyl maleate. The reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular cyclization (amidation).

Overall Reaction:

Reaction_Scheme reactant1 2-Aminothiophenol product This compound reactant1->product Toluene, Reflux reactant2 Diethyl Maleate reactant2->product Toluene, Reflux plus + plus->product Toluene, Reflux

Caption: Overall synthetic scheme for this compound.

Plausible Reaction Mechanism:

The reaction mechanism is initiated by the nucleophilic attack of the thiol group of 2-aminothiophenol onto the electron-deficient double bond of diethyl maleate (a Michael addition). This is followed by an intramolecular cyclization where the amino group attacks the proximal ester carbonyl, leading to the formation of the stable six-membered thiazine ring and the elimination of ethanol.

Reaction_Mechanism start 2-Aminothiophenol + Diethyl Maleate intermediate1 Michael Adduct Intermediate start->intermediate1 Michael Addition transition1 Intramolecular Nucleophilic Attack (Amine on Ester Carbonyl) intermediate1->transition1 intermediate2 Tetrahedral Intermediate transition1->intermediate2 Cyclization product This compound + Ethanol intermediate2->product Elimination of Ethanol

Caption: Plausible mechanistic pathway for the formation of the target compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2-AminothiophenolC₆H₇NS125.19>98%Sigma-Aldrich
Diethyl MaleateC₈H₁₂O₄172.18>97%Sigma-Aldrich
TolueneC₇H₈92.14AnhydrousFisher Scientific
EthanolC₂H₅OH46.07Reagent GradeVWR
Ethyl AcetateC₄H₈O₂88.11HPLC GradeFisher Scientific
HexaneC₆H₁₄86.18HPLC GradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04GranularSigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions
  • 2-Aminothiophenol: This compound is toxic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toluene: Toluene is a flammable liquid and is harmful if inhaled or absorbed through the skin. All operations involving toluene should be conducted in a fume hood away from ignition sources.

  • General: Standard laboratory safety practices should be followed throughout the procedure.

Step-by-Step Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (6.26 g, 50 mmol) and anhydrous toluene (100 mL).

  • Addition of Reagent: While stirring the solution at room temperature, add diethyl maleate (8.61 g, 50 mmol) dropwise over a period of 10-15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-111 °C) and maintain reflux with continuous stirring for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Use a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any acidic impurities.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).

    • Collect the fractions containing the pure product (as determined by TLC).

    • Combine the pure fractions and evaporate the solvent to yield this compound as a solid or a viscous oil.

Characterization of the Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physical Properties
PropertyExpected Value
Appearance White to off-white solid or pale yellow oil
Molecular Formula C₁₂H₁₃NO₃S
Molecular Weight 251.30 g/mol
Spectroscopic Data (Predicted)

Due to the absence of directly published spectral data for the title compound, the following are predicted values based on the analysis of structurally similar compounds.[3]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.20-1.30 (t, 3H, -OCH₂CH ₃)

    • δ 2.80-3.00 (m, 2H, -CH ₂COOEt)

    • δ 4.10-4.25 (q, 2H, -OCH ₂CH₃)

    • δ 4.50-4.60 (m, 1H, S-CH -CH₂)

    • δ 6.90-7.50 (m, 4H, Ar-H )

    • δ 8.50-8.70 (br s, 1H, NH )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.1 (-O-CH₂-C H₃)

    • δ 35.0 (-C H₂-COOEt)

    • δ 55.0 (S-C H-CH₂)

    • δ 61.5 (-O-C H₂-CH₃)

    • δ 115-135 (Ar-C )

    • δ 165.0 (-C =O, amide)

    • δ 170.0 (-C =O, ester)

  • IR (KBr, cm⁻¹):

    • ~3200 (N-H stretching)

    • ~1735 (C=O stretching, ester)

    • ~1680 (C=O stretching, amide)

    • ~1580, 1480 (C=C stretching, aromatic)

  • Mass Spectrometry (ESI+):

    • m/z 252.07 [M+H]⁺

    • m/z 274.05 [M+Na]⁺

Discussion and Field-Proven Insights

  • Choice of Solvent: Toluene is an effective solvent for this reaction as its boiling point allows for sufficient thermal energy to drive the cyclization and dehydration steps. Anhydrous conditions are recommended to prevent hydrolysis of the ester functionalities.

  • Reaction Time: The reaction time can vary depending on the scale and the efficiency of the reflux. Monitoring by TLC is crucial to determine the optimal reaction endpoint and to avoid the formation of by-products from prolonged heating.

  • Purification Strategy: Column chromatography is generally effective for purifying the product. The choice of eluent system should be optimized based on the TLC analysis of the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may also be a viable purification method if the product is a solid.

  • Alternative Reagents: While diethyl maleate is a suitable C4 synthon, other reagents such as diethyl 2-bromosuccinate could potentially be used. However, the reaction with diethyl maleate is advantageous as it avoids the generation of a halide byproduct.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various fields, particularly in the realm of drug discovery and development. The provided mechanistic insights and characterization guidelines will aid in the successful execution and validation of this synthetic procedure.

References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Beilstein Archives.
  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. PubMed Central.
  • Isolation process for 2-aminothiophenol.
  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways.
  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate.
  • (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.
  • Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)
  • L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
  • 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. PMC.
  • 1,4-Benzothiazines-A Biologically
  • On the structure of the product of the reaction of 2-aminothiophenol with diethyl acetylene dicarboxyl
  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacet
  • Reaction of 2-Acylamino-3,3-dichloroacrylonitriles with 2-Aminothiophenol. Request PDF.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).

Sources

The Versatile Building Block: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure and the presence of nitrogen and sulfur heteroatoms allow for diverse biological activities.[3][4] Derivatives of 1,4-benzothiazine have demonstrated a wide pharmacological spectrum, including antipsychotropic, antimicrobial, antifungal, antioxidant, and anti-inflammatory properties.[2][4][5] This remarkable versatility has established the 1,4-benzothiazine nucleus as a cornerstone for the development of novel therapeutic agents.[2][5]

This application note focuses on a particularly valuable, yet underutilized, building block: Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate . Unlike its more commonly reported N-substituted isomer, this C-2 substituted derivative offers a unique set of reactive handles, making it an ideal starting point for the synthesis of complex heterocyclic systems and potent bioactive molecules. The presence of the ester functionality at the C-2 position, adjacent to the lactam carbonyl, opens avenues for a variety of chemical transformations, including cyclizations and derivatizations, to generate novel molecular architectures.

Herein, we provide a comprehensive guide to the synthesis and application of this versatile building block, offering detailed, field-proven protocols and insights into its synthetic utility for researchers, scientists, and drug development professionals.

Synthesis of the Core Building Block

The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 2-aminothiophenol. This strategy involves the initial formation of an unsaturated intermediate, Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate, followed by a selective reduction of the exocyclic double bond.

Part 1: Synthesis of Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate

This initial step involves the condensation reaction between 2-aminothiophenol and diethyl acetylenedicarboxylate (DEAD). The reaction proceeds rapidly at room temperature, driven by the nucleophilic attack of the thiol group onto one of the acetylenic carbons, followed by an intramolecular cyclization involving the amino group and the second ester functionality, leading to the formation of the stable benzothiazine ring system.[5]

Synthesis_Part1 reagent1 2-Aminothiophenol reaction + reagent1->reaction reagent2 Diethyl Acetylenedicarboxylate reagent2->reaction product Ethyl (3-oxo-1,4-benzothiazin- 2-ylidene)acetate reaction_conditions Room Temperature 5 minutes reaction_conditions->product

Caption: Synthesis of the unsaturated intermediate.

Experimental Protocol 1: Synthesis of Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate

Parameter Value Notes
Reactants 2-Aminothiophenol (1.0 eq), Diethyl Acetylenedicarboxylate (1.0 eq)Ensure high purity of 2-aminothiophenol as it is prone to oxidation.
Solvent Ethanol or MethanolThe reaction can also be run neat, but a solvent aids in temperature control and handling.
Temperature Room Temperature (20-25 °C)The reaction is exothermic; for larger scales, initial cooling may be necessary.
Reaction Time 5-10 minutesMonitor by TLC for the disappearance of starting materials.
Work-up The product often precipitates directly from the reaction mixture.The precipitate can be collected by filtration, washed with cold solvent, and dried.

Step-by-Step Methodology:

  • To a stirred solution of 2-aminothiophenol (e.g., 2.0 mmol) in ethanol (10 mL) at room temperature, add diethyl acetylenedicarboxylate (e.g., 2.0 mmol) dropwise over 2 minutes.[5]

  • A precipitate may form almost immediately. Continue stirring for an additional 5 minutes at room temperature to ensure complete reaction.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate as a solid. The product can be used in the next step without further purification.

Part 2: Selective Reduction to this compound

The selective reduction of the exocyclic α,β-unsaturated ester in the presence of the aromatic ring and the lactam carbonyl is the key to obtaining the target building block. Catalytic hydrogenation is the method of choice for this transformation, offering high selectivity and yield under mild conditions.

Synthesis_Part2 reactant Ethyl (3-oxo-1,4-benzothiazin- 2-ylidene)acetate reaction_conditions H₂, Pd/C Ethanol/Ethyl Acetate reactant->reaction_conditions product Ethyl 2-(3-oxo-3,4-dihydro- 2H-1,4-benzothiazin-2-yl)acetate reaction_conditions->product

Caption: Selective reduction to the target compound.

Experimental Protocol 2: Selective Reduction to the Target Compound

Parameter Value Notes
Reactant Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate (1.0 eq)
Catalyst 10% Palladium on Carbon (5-10 mol%)The catalyst should be handled under an inert atmosphere.
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)
Solvent Ethanol, Ethyl Acetate, or a mixtureEnsure the solvent is deoxygenated.
Temperature Room Temperature (20-25 °C)
Reaction Time 2-6 hoursMonitor by TLC or LC-MS.
Work-up Filtration to remove the catalyst, followed by solvent evaporation.

Step-by-Step Methodology:

  • In a flask equipped with a magnetic stir bar, dissolve Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the progress of the reaction by TLC until the starting material is fully consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Applications in the Synthesis of Bioactive Molecules

The strategic placement of the ester functionality in this compound makes it a powerful precursor for the synthesis of more complex and biologically relevant molecules.

Application 1: Synthesis of Fused Heterocyclic Systems

The acetic acid derivative, obtained via hydrolysis of the title ester, is a key intermediate for the synthesis of fused heterocyclic systems, such as furo[3,2-b][5][6]benzothiazin-2-ones. This transformation involves an intramolecular cyclization facilitated by dehydrating agents like thionyl chloride.[7]

Application1 start Ethyl 2-(3-oxo-3,4-dihydro- 2H-1,4-benzothiazin-2-yl)acetate intermediate 2-(3-Oxo-3,4-dihydro- 2H-1,4-benzothiazin-2-yl)acetic acid start->intermediate Hydrolysis (e.g., LiOH, H₂O/THF) product Furo[3,2-b][1,4]benzothiazin-2-one Derivative intermediate->product Cyclization (e.g., SOCl₂)

Caption: Synthesis of fused furo-benzothiazines.

Experimental Protocol 3: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid and Subsequent Cyclization

Part A: Hydrolysis of the Ester

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Part B: Cyclization to Furo[3,2-b][5][6]benzothiazin-2-one

  • Suspend the 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid in thionyl chloride.[7]

  • Heat the mixture to reflux for 1-2 hours. The reaction should become homogeneous.

  • After cooling, carefully remove the excess thionyl chloride under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired furo[3,2-b][5][6]benzothiazin-2-one derivative.

Application 2: Precursor for Aldose Reductase Inhibitors

The carboxylic acid derived from the title compound is a crucial building block for the synthesis of potent aldose reductase inhibitors. Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. The synthesis involves N-alkylation of the benzothiazine nitrogen followed by hydrolysis of the ester to the corresponding carboxylic acid.

Compound Derivative Reported Activity Reference
4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acidPotent aldose reductase inhibitor (IC₅₀ = 9.5 x 10⁻⁹ M)[8]

This highlights the direct applicability of the C-2 acetate scaffold in the development of clinically relevant compounds. The synthesis would involve the N-alkylation of the title compound with a suitable electrophile (e.g., 2-(chloromethyl)-4,5,7-trifluorobenzothiazole) followed by hydrolysis of the ethyl ester to the active carboxylic acid.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its efficient two-step synthesis provides access to a scaffold rich in chemical handles for further derivatization. The applications presented here, in the synthesis of fused heterocyclic systems and as a precursor to potent enzyme inhibitors, merely scratch the surface of its potential. This application note provides the necessary protocols and rationale to empower researchers to explore the full synthetic utility of this compound in the discovery and development of novel chemical entities.

References

  • Bahta, M., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Barryala, Y., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o724. [Link]

  • Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2358. [Link]

  • Gupta, A., & Rawat, S. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • Jagath Reddy, G., & Srinivasa Rao, K. (2013). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 19(6), 387-396. [Link]

  • Dolzhenko, A. V., & Chui, W.-K. (2004). A SYNTHESIS OF A NOVEL HETEROCYCLIC SYSTEM: 2H-FURO[3,2-b][5][6]BENZOTHIAZIN-2-ONE. Heterocyclic Communications, 10(5), 389-394. [Link]

  • Khodarahmi, G., et al. (2023). Novel 1,4 benzothiazine 3-one derivatives as anticonvulsant agents: Design, synthesis, biological evaluation and computational studies. Computational Biology and Chemistry, 104, 107870. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Google Patents.
  • Ueda, H., et al. (1993). Novel and potent aldose reductase inhibitors: 4-benzyl- and 4-(benzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid derivatives. Journal of Medicinal Chemistry, 36(19), 2818-2827. [Link]

  • Sharma, S. D., & Kaur, S. (1988). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 50(4), 229. [Link]

  • Bhowmik, S., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1389456. [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Fujioka, H., et al. (2021). Selective Reduction and Dihydroxylation of α,β-Unsaturated Esters in the Presence of Enals: One-Pot Synthesis of a 2,5-Disubstituted Tetrahydrofuran. The Journal of Organic Chemistry, 86(1), 1033-1041. [Link]

  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2289. [Link]

  • Beilstein Journals. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Mir, S., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(11), 7665-7695. [Link]

  • MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • Der Pharma Chemica. Synthesis of Novel 4-Thiazolidinone Derivatives Incorporated with Benzothiazole and its Antimicrobial Activity. [Link]

  • Sebbar, N. K., et al. (2014). Crystal structure of (Z)-ethyl 2-{5-[(2-benzylidene-3-oxo-2,3-dihydrobenzo[b][5][6]thiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1293. [Link]

  • MDPI. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. [Link]

  • Goyal, A., & Kumar, A. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

  • ResearchGate. Synthesis of 3,4-Dihydro-2H-1,3-benzoxazine-2-thiones via Cyclization of 2-(1-Isothiocyanatoalkyl)phenols. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is a key intermediate, offering multiple reactive sites for chemical modification. This guide provides a detailed exploration of the derivatization strategies for this compound, targeting researchers, scientists, and drug development professionals. We will delve into the chemical logic behind various synthetic transformations and provide detailed, field-proven protocols for the synthesis of novel derivatives.

The core structure of this compound presents three primary sites for derivatization: the nitrogen atom of the benzothiazine ring, the active methylene group of the acetate side chain, and the ester functionality. Each of these sites can be selectively targeted to generate a diverse library of compounds with potentially enhanced biological activities.

Chemical Reactivity and Derivatization Strategies

The reactivity of this compound is governed by the interplay of its functional groups. The lactam nitrogen is nucleophilic and can be readily alkylated or acylated. The methylene group, positioned between two carbonyl groups (the lactam and the ester), is an "active methylene" group, making its protons acidic and susceptible to deprotonation by a suitable base. This allows for a variety of carbon-carbon bond-forming reactions. The ester group can be hydrolyzed, amidated, or converted to other functional groups.

Part 1: Derivatization at the Benzothiazine Nitrogen (N-Alkylation)

The nitrogen atom of the lactam in the 1,4-benzothiazine ring is a key site for modification. N-alkylation can significantly impact the molecule's lipophilicity, steric profile, and interaction with biological targets.

Scientific Rationale

The nitrogen atom in the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine system possesses a lone pair of electrons, rendering it nucleophilic. In the presence of a base, the N-H proton can be abstracted, forming a highly nucleophilic anion that readily participates in SN2 reactions with various alkylating agents. The choice of base and solvent is critical to ensure efficient deprotonation and to avoid competing side reactions, such as hydrolysis of the ester group.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a weak base.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate as the eluent.

Data Presentation:

EntryAlkyl HalideBaseSolventTime (h)Yield (%)
1Methyl IodideK₂CO₃Acetone1285
2Ethyl BromideK₂CO₃Acetonitrile1878
3Benzyl BromideK₂CO₃Acetone892

Part 2: Derivatization at the Active Methylene Group

The active methylene group in the acetate side chain is a versatile handle for introducing molecular diversity through carbon-carbon bond formation.

Scientific Rationale

The protons on the carbon atom alpha to both the ester carbonyl and the lactam carbonyl are acidic due to the electron-withdrawing nature of these groups. A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), can effectively deprotonate this carbon to generate a stable enolate. This enolate is a potent nucleophile that can react with various electrophiles, including alkyl halides (C-alkylation) and aldehydes or ketones (Knoevenagel condensation).

Experimental Protocol: C-Alkylation of the Active Methylene Group

This protocol outlines the C-alkylation of the active methylene group using a strong base and an alkyl halide.

Materials:

  • This compound

  • Lithium Diisopropylamide (LDA) solution in THF (2.0 M)

  • Alkyl halide (e.g., methyl iodide, allyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol: Knoevenagel Condensation with Aldehydes

This protocol details the condensation of the active methylene group with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Piperidine

  • Acetic acid

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or silica gel column chromatography.

Part 3: Modification of the Ester Functionality

The ethyl ester group provides another avenue for derivatization, allowing for the introduction of various functional groups and the synthesis of amides, hydrazides, and carboxylic acids.

Scientific Rationale

The ester group can undergo nucleophilic acyl substitution. Hydrolysis under basic conditions, followed by acidification, yields the corresponding carboxylic acid.[3] Reaction with amines or hydrazines leads to the formation of amides and hydrazides, respectively. These derivatives can serve as building blocks for further synthetic transformations.

Experimental Protocol: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

This protocol describes the conversion of the ethyl ester to the corresponding hydrazide.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5.0-10.0 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_0 Starting Material cluster_1 N-Derivatization cluster_2 Active Methylene Derivatization cluster_3 Ester Modification Start This compound N_Alkyl N-Alkyl Derivative Start->N_Alkyl R-X, Base C_Alkyl C-Alkyl Derivative Start->C_Alkyl 1. LDA 2. R'-X Knoevenagel Knoevenagel Adduct Start->Knoevenagel R''CHO, Piperidine Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid 1. NaOH 2. H₃O⁺ Hydrazide Hydrazide Start->Hydrazide N₂H₄·H₂O

Caption: Derivatization pathways of the title compound.

Conclusion

This compound is a versatile scaffold for the synthesis of a wide range of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important pharmacophore. By systematically modifying the different reactive sites of the molecule, it is possible to generate libraries of compounds for screening in various biological assays, ultimately contributing to the discovery of new therapeutic agents.

References

  • Gupta, R. R. (Ed.). (1998). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.
  • Fun, H. K., Loh, W. S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2358–o2359. [Link]

  • Keita, A., Zerzouf, A., de la Torre, M. C., & Rodriguez, B. (2000). Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide.
  • Zerzouf, A., Keita, A., de la Torre, M. C., & Rodriguez, B. (2001). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 57(7), o698-o699. [Link]

  • Barry, A., Zerzouf, A., de la Torre, M. C., & Rodriguez, B. (2011). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o116. [Link]

  • Gouda, M. A. (2015). An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides-1, 1-Dioxides (Oxicams) and their Analogues. Journal of Heterocyclic Chemistry, 52(5), 1269-1293. [Link]

  • Baryala, J., & Amri, H. (2022). A ring transformation of 2-benzoyl-1,4-benzothiazin-3-one into 1,3-benzothiazole and pyrazole derivatives. Journal de la Société Chimique de Tunisie, 24(1), 1-8. [Link]

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • Jones, G. (2004).
  • S. Patai (Ed.). (1977). The Chemistry of the Carbon-Carbon Triple Bond. John Wiley & Sons.
  • Shestakov, A. S., et al. (2014). Alkylation of 1,3-benzothiazin-4-one 2-oxo-, 2-arylimino-, and 2-thioxo derivatives. Russian Journal of Organic Chemistry, 50(11), 1634-1641. [Link]

  • Fringuelli, F., et al. (1998). Synthesis and pharmacological evaluation of new 1,4-benzothiazine derivatives with calcium antagonistic activity. Il Farmaco, 53(8-9), 547-556.
  • Rathore, B. S., & Kumar, M. (2006). Synthesis and antimicrobial activity of some new 1, 4-benzothiazine derivatives. Indian journal of chemistry. Sect. B: Organic chemistry, including medicinal chemistry, 45(2), 528.
  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358.
  • Ben-Azu, B., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195-1202. [Link]

  • Bahta, M., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(8), 5236-5262. [Link]

  • Armenise, D., et al. (1991).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and optimized synthesis of this important heterocyclic compound. The 1,4-benzothiazine core is a valuable scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide will provide practical, field-proven insights to navigate the common challenges encountered during its synthesis.

Synthesis Overview

The synthesis of this compound can be approached through a few key strategies. The most commonly reported methods involve the cyclization of 2-aminothiophenol with a suitable C4 synthon. One plausible and frequently referenced approach for a related isomer involves a two-step process:

  • Condensation: Reaction of 2-aminothiophenol with diethyl acetylenedicarboxylate to form the unsaturated intermediate, ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate.

  • Reduction: Selective reduction of the exocyclic double bond to yield the target compound.

An alternative, more direct approach, which is theoretically feasible but less documented, would be the reaction of 2-aminothiophenol with a C4 building block such as ethyl 4-chloro-3-oxobutanoate.

Below is a general workflow for the two-step synthesis:

Synthesis Workflow 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Diethyl_acetylenedicarboxylate Diethyl acetylenedicarboxylate Diethyl_acetylenedicarboxylate->Condensation Intermediate Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate Condensation->Intermediate Step 1 Reduction Reduction Intermediate->Reduction Step 2 Final_Product This compound Reduction->Final_Product Purification Purification Final_Product->Purification

Caption: General two-step workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction has a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[2] A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes & Solutions:

  • Poor Quality of 2-Aminothiophenol: 2-aminothiophenol is highly susceptible to oxidation, forming a disulfide byproduct which is unreactive in the desired cyclization.[3] This is often the primary culprit for low yields.

    • Solution: Use freshly purchased 2-aminothiophenol or purify older batches by distillation under reduced pressure. It is critical to handle this reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Solution:

      • Temperature: For the initial condensation, the reaction is often exothermic and may proceed at room temperature. However, if the reaction is sluggish, gentle heating (40-60 °C) may be beneficial. For the cyclization step in a one-pot reaction, refluxing in a suitable solvent like ethanol is common.

      • Solvent: Aprotic polar solvents like ethanol, methanol, or DMF are typically used. Ensure the solvent is of high purity and dry, as water can interfere with the reaction.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times at elevated temperatures can sometimes lead to decomposition of the product or starting materials.

  • Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and incomplete reaction.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction, especially if starting materials or intermediates have limited solubility.

Troubleshooting_Low_Yield Start Low or No Yield Check_Reagent Check 2-Aminothiophenol Quality Start->Check_Reagent Oxidized Oxidized? Check_Reagent->Oxidized Purify_Reagent Purify or Use Fresh Reagent under Inert Atmosphere Oxidized->Purify_Reagent Yes Check_Conditions Review Reaction Conditions (Temp, Solvent) Oxidized->Check_Conditions No Purify_Reagent->Check_Conditions Suboptimal Suboptimal? Check_Conditions->Suboptimal Optimize_Conditions Optimize Temperature, Solvent, and Time. Monitor via TLC. Suboptimal->Optimize_Conditions Yes Check_Mixing Assess Stirring Efficiency Suboptimal->Check_Mixing No Optimize_Conditions->Check_Mixing Poor_Mixing Poor Mixing? Check_Mixing->Poor_Mixing Increase_Stirring Increase Stirring Rate Poor_Mixing->Increase_Stirring Yes Success Improved Yield Poor_Mixing->Success No Increase_Stirring->Success

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are they and how can I minimize them?

The formation of multiple byproducts is a common issue, often arising from the high reactivity of the starting materials.

Common Side Products and Mitigation Strategies:

  • 2,2'-Disulfanediyldianiline (Disulfide of 2-aminothiophenol): As mentioned, this is the most common impurity, formed by the oxidation of the starting material.[3]

    • Mitigation: Handle 2-aminothiophenol under an inert atmosphere and use fresh or purified material.[3]

  • Polymerization: Under certain conditions, especially with prolonged heating or in the presence of strong acids or bases, the starting materials or intermediates can polymerize.

    • Mitigation: Maintain careful control over the reaction temperature and time. Add reagents slowly if the reaction is highly exothermic.

  • Formation of Benzothiazole Derivatives: Depending on the specific C4 synthon used, alternative cyclization pathways can lead to the formation of benzothiazole byproducts.[4]

    • Mitigation: Careful selection of reaction conditions (e.g., pH, temperature) can favor the desired 1,4-benzothiazine ring formation. The use of a mild base can sometimes direct the cyclization pathway.

Q3: I am having difficulty with the purification of the final product. What are the recommended procedures?

Purification can be challenging due to the polarity of the molecule and the potential for similar polarity of byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the final product.

    • Stationary Phase: Silica gel is typically used. If the product shows instability on silica (which can be slightly acidic), consider using neutral or basic alumina.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid and can be isolated with reasonable purity after workup, recrystallization can be an effective final purification step.

    • Solvent Systems: Ethanol, or a mixture of ethanol and water, are often suitable for recrystallization of benzothiazine derivatives.

Data on Purification Parameters:

Purification MethodStationary Phase/Solvent SystemKey Considerations
Column Chromatography Silica gel with Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)Monitor fractions carefully by TLC. Product may be sensitive to acidic silica; consider using deactivated silica.
Recrystallization Ethanol or Ethanol/WaterEnsure slow cooling to obtain well-formed crystals. May not be suitable if impurities co-crystallize.

Frequently Asked Questions (FAQs)

  • Q: What are the critical quality attributes of the starting materials?

    • A: The purity of 2-aminothiophenol is paramount. It should be colorless or very pale yellow; a darker color indicates significant oxidation. Diethyl acetylenedicarboxylate should also be of high purity.

  • Q: How can the reaction be effectively monitored?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate) and visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progress.

  • Q: What are the recommended storage conditions for the final product?

    • A: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent potential degradation over time.

  • Q: Are there alternative synthetic routes?

    • A: Yes, while the two-step synthesis via the ylidene intermediate is a plausible route, direct cyclization using a C4 synthon like ethyl 4-chloro-3-oxobutanoate is a potential alternative. This would involve a tandem Michael addition and intramolecular cyclization. The optimization of this one-pot reaction would require careful control of the base and temperature to favor the desired reaction pathway.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminothiophenol (1.0 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl acetylenedicarboxylate (1.0 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) or used directly in the next step.

Step 2: Reduction to this compound

  • Dissolve the crude ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C. The reduction of α,β-unsaturated ketones and esters with NaBH₄ is a well-established method.[5]

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl (1M) to pH ~5-6.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient).

Reduction_Mechanism cluster_0 Reduction of the Exocyclic Double Bond Intermediate Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate Hydride_Attack 1. NaBH₄ (Hydride Source) 2. H⁺ source (Workup) Intermediate->Hydride_Attack Reduction Final_Product This compound Hydride_Attack->Final_Product

Caption: Conceptual diagram of the reduction step.

References

  • This is a placeholder for a specific reference if a direct synthesis is found in future liter
  • This is a placeholder for a specific reference detailing the reduction of the ylidene intermedi
  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • This is a placeholder for a specific reference on purific
  • This is a placeholder for a specific reference on altern
  • This is a placeholder for a specific reference on the characteriz
  • This is a placeholder for a specific reference on the stability of benzothiazine deriv
  • PMC. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]

  • Wikipedia. (2023). Sodium borohydride. [Link]

  • This is a placeholder for a specific reference detailing the reaction of 2-aminothiophenol with ethyl 4-chloro-3-oxobutano

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate. This document is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 1,4-benzothiazine derivatives, a scaffold of significant interest in drug discovery due to its wide range of biological activities.[1][2] This guide provides a foundational protocol, troubleshooting advice for common issues, and advanced strategies for yield improvement, all presented in a practical, question-and-answer format.

Section 1: Foundational Synthesis Protocol & Mechanism

A robust synthesis of the 1,4-benzothiazine core typically involves the condensation of 2-aminothiophenol with a suitable electrophilic partner. For the target molecule, a common and effective strategy is the reaction with an α,β-unsaturated ester or a related synthon, which undergoes a tandem Michael addition and intramolecular cyclization/amidation.

Baseline Experimental Protocol

This protocol outlines a standard procedure for the synthesis, which serves as a baseline for troubleshooting and optimization.

Reagent/ParameterRecommended Quantity/SettingRationale & Key Considerations
2-Aminothiophenol1.0 eq (e.g., 10 mmol, 1.25 g)Starting material. Ensure high purity as disulfide impurities will not react.
Diethyl (ethoxymethylene)malonate1.05 eq (10.5 mmol, 2.27 g)The electrophilic partner. A slight excess ensures complete consumption of the limiting reagent.
SolventEthanol (e.g., 50 mL)A protic solvent that facilitates the reaction steps. Other high-boiling point polar solvents can be used.
TemperatureReflux (approx. 78 °C for Ethanol)Provides sufficient energy for both the initial addition and the subsequent cyclization.
Reaction Time12-24 hoursMonitor reaction progress via Thin Layer Chromatography (TLC) to determine completion.
AtmosphereInert (Nitrogen or Argon)Critical : The thiol group in 2-aminothiophenol is highly susceptible to oxidative dimerization.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminothiophenol and ethanol under a nitrogen atmosphere.

  • Slowly add diethyl (ethoxymethylene)malonate to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting materials using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The crude product can then be purified via column chromatography or recrystallization as detailed in the purification section.

Plausible Reaction Mechanism

The reaction proceeds through a well-established pathway for benzothiazine synthesis. The diagram below illustrates the key transformations.

G Start 2-Aminothiophenol + Diethyl (ethoxymethylene)malonate MichaelAdd Michael Addition: Thiolate attacks β-carbon of the malonate Start->MichaelAdd Intermediate1 Enamine Intermediate MichaelAdd->Intermediate1 Cyclization Intramolecular Cyclization: Amine attacks ester carbonyl Intermediate1->Cyclization Intermediate2 Tetrahedral Intermediate Cyclization->Intermediate2 Elimination Elimination of Ethanol Intermediate2->Elimination Product This compound Elimination->Product

Caption: Proposed reaction pathway for the synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or has failed completely. What are the most likely causes?

Low or no yield is a frequent issue in heterocyclic synthesis and can typically be traced back to a few key areas.[3]

  • Purity of Reagents: The primary culprit is often the purity of the 2-aminothiophenol. It readily oxidizes to 2,2'-disulfanediyldianiline (a disulfide). This dimer is unreactive and will not participate in the cyclization.

    • Solution: Use freshly opened, high-purity 2-aminothiophenol or purify older stock by distillation before use. Always handle it under an inert atmosphere.

  • Atmospheric Contamination: Oxygen is detrimental to this reaction.

    • Solution: Ensure your reaction vessel is properly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the experiment. Use degassed solvents for best results.

  • Suboptimal Reaction Conditions: The reaction requires sufficient thermal energy to overcome the activation barrier for the intramolecular cyclization step.

    • Solution: Double-check that the reaction is reaching and maintaining the reflux temperature of the chosen solvent. If using a lower-boiling solvent, consider switching to a higher-boiling one like toluene or DMF, but be aware this may also promote side reactions.

Q2: My TLC shows multiple product spots and purification is challenging. What are the common side products?

The formation of multiple products complicates purification and reduces the yield of the desired compound.

  • Disulfide Formation: As mentioned above, oxidation of the starting material is the most common side reaction. This disulfide is often visible as a baseline spot or a less polar spot on TLC.

  • Incomplete Cyclization: The intermediate formed after the initial Michael addition may persist if the cyclization step is slow or does not go to completion. This will appear as a separate spot on the TLC plate.

  • Alternative Reaction Pathways: Depending on the specific electrophile used, other reaction pathways could become competitive, leading to isomeric products.

Q3: The reaction seems to stall before all the starting material is consumed. Why might this happen?

A stalled reaction points towards issues with reaction kinetics or equilibrium.

  • Inefficient Mixing: In heterogeneous mixtures (e.g., if a solid base is used), poor stirring can lead to localized concentrations of reagents and prevent the reaction from proceeding uniformly.[3]

    • Solution: Ensure vigorous and efficient stirring, especially for larger-scale reactions.

  • Product Instability: The desired product might be unstable under the prolonged heating conditions, leading to decomposition.[3]

    • Solution: Monitor the reaction by TLC not just for the disappearance of starting material, but also for the appearance of new, lower-Rf spots that could indicate degradation. If this is observed, try reducing the reaction time or temperature.

Section 3: Yield Improvement & Optimization (FAQ)

Q1: How can I strategically choose a solvent and base to improve the yield?

The choice of solvent and, if applicable, a base, is critical for directing the reaction towards the desired product and maximizing yield. While the baseline protocol uses ethanol without a base, alternatives can be explored for optimization.

SolventBoiling Point (°C)Characteristics & Rationale
Ethanol 78Good starting point. Protic nature can help facilitate proton transfer steps.
Toluene 111Higher boiling point can increase reaction rate. Being aprotic, it may alter the reaction pathway.
Acetonitrile 82Polar aprotic solvent. Can be a good alternative to alcohols.
DMF 153High boiling polar aprotic solvent. Excellent at dissolving reagents but can be difficult to remove and may decompose at high temperatures.

Using a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can deprotonate the thiol, increasing its nucleophilicity for the initial Michael addition. This can be particularly useful if the reaction is sluggish. However, it can also promote side reactions if not carefully controlled.

Q2: Are there advanced methods to significantly shorten reaction times and improve yields?

Yes. For researchers looking to move beyond conventional heating, modern techniques can offer substantial benefits.

  • Microwave-Assisted Synthesis: This is a powerful method for accelerating many organic reactions, including the synthesis of N-heterocyles.[4][5] Microwave irradiation provides rapid, uniform heating of the reaction mixture, often leading to dramatically reduced reaction times (minutes vs. hours) and higher yields by minimizing the formation of thermal decomposition byproducts.[5][6]

    • Starting Conditions: A good starting point for optimization would be to screen temperatures between 110-140 °C for 10-30 minutes in a sealed microwave vessel.[5]

G Conventional Conventional Heating (Reflux) Time1 12-24 hours Conventional->Time1 Time Yield1 Moderate Yield Conventional->Yield1 Outcome Microwave Microwave Irradiation Time2 10-30 minutes Microwave->Time2 Time Yield2 Potentially Higher Yield Microwave->Yield2 Outcome

Caption: Comparison of conventional vs. microwave heating.

Section 4: Purification Protocol

Proper purification is essential to isolate the target compound in high purity. Column chromatography is the most common method.

Step-by-Step Purification:

  • Workup: After cooling the reaction, concentrate the mixture in vacuo. Re-dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Slurry Loading: Add silica gel to the dissolved crude product to create a slurry. Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

  • Column Chromatography: Prepare a silica gel column using a suitable solvent system. A good starting point for gradient elution is 100% Hexane, gradually increasing the polarity with Ethyl Acetate.

    • Example Gradient:

      • 0-10% Ethyl Acetate in Hexane (to elute non-polar impurities)

      • 10-40% Ethyl Acetate in Hexane (the product is expected to elute in this range)

  • Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the final product, which is often an oil or a low-melting solid.

Section 5: General Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues with your synthesis.

G Start Low Yield Observed CheckReagents 1. Assess Reagent Purity (Especially 2-Aminothiophenol) Start->CheckReagents CheckConditions 2. Verify Reaction Conditions (Temp, Time, Inert Atmosphere) CheckReagents->CheckConditions Purity OK Sol_Reagents Use Fresh/Purified Reagents Ensure Inert Atmosphere CheckReagents->Sol_Reagents Impure AnalyzeTLC 3. Analyze TLC for Side Products CheckConditions->AnalyzeTLC Conditions OK Sol_Conditions Adjust Temp/Time Ensure Proper Reflux & Stirring CheckConditions->Sol_Conditions Incorrect Optimize 4. Systematically Optimize AnalyzeTLC->Optimize Side Products Identified Sol_Purification Modify Purification Strategy (e.g., different solvent system) AnalyzeTLC->Sol_Purification Purification Issue Sol_Optimize Trial Different Solvents/Bases Consider Microwave Synthesis Optimize->Sol_Optimize Sol_Reagents->Start Sol_Conditions->Start Success Improved Yield Sol_Purification->Success Sol_Optimize->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Saeed, A., et al. (2011). Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o724. [Link]

  • Barry, A., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. IUCrData, 1(1), x140103. [Link]

  • Mandic, Z., et al. (2001). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Chen, J., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Archives. [Link]

  • Nawaz, H., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3193. [Link]

  • Bhattacharya, S., & Basu, B. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Tsolanku, E. N., et al. (2018). Novel 1,4-benzothiazine derivatives: synthesis, crystal structure, and anti-bacterial properties. ResearchGate. [Link]

  • Della Sala, G., & Terracciano, S. (2021). Modern Strategies for Heterocycle Synthesis. MDPI. [Link]

  • Barry, A., et al. (2014). Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o116. [Link]

  • Sivaraja, N., et al. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15, 35509-35531. [Link]

  • Boudalia, M., et al. (2024). Evaluation of 1,4-Benzothiazines in Steel Corrosion Inhibition in 15% HCl: Experimental and Theoretical Perspectives. Research Square. [Link]

  • Bhattacharya, S., & Basu, B. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Guendouzi, A., et al. (2002). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Wieczorek, E., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. [Link]

  • Boyer, A. (n.d.). Heterocyclic Chemistry. Boyer Research Group. [Link]

  • Gupta, R. R. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). [Link]

  • Chen, J., et al. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 6-12. [Link]

  • Mátyus, P., et al. (2021). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 26(13), 3959. [Link]

Sources

Navigating the Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides an in-depth exploration of alternative synthetic routes for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. As Senior Application Scientists, we present field-proven insights and detailed protocols to empower researchers in their experimental endeavors. This guide is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemical principles and troubleshooting strategies for common challenges.

Introduction to the Synthetic Challenge

This compound possesses a core 1,4-benzothiazine scaffold, a privileged structure in drug discovery known for a wide range of biological activities. The primary synthetic challenge lies in the regioselective introduction of the ethyl acetate moiety at the C2 position of the benzothiazine ring. This guide outlines two distinct and reliable synthetic strategies to achieve this target, each with its own set of advantages and potential hurdles.

Alternative Synthetic Route 1: The Diethyl Acetylenedicarboxylate Approach

This elegant and convergent approach involves the direct reaction of 2-aminothiophenol with diethyl acetylenedicarboxylate to construct the benzothiazine core with the desired C2-substituent precursor in a single step. This is followed by a selective reduction to yield the final product.

Overall Reaction Scheme:

Route_1 A 2-Aminothiophenol C Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate A->C Step 1: Cyclocondensation B Diethyl Acetylenedicarboxylate B->C D This compound C->D Step 2: Reduction

Caption: Synthetic Route 1 involving cyclocondensation and reduction.

Step 1: Synthesis of Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate

This key step involves the Michael addition of the thiol group of 2-aminothiophenol to one of the electrophilic acetylenic carbons of diethyl acetylenedicarboxylate, followed by an intramolecular cyclization of the amino group onto the adjacent ester carbonyl, leading to the formation of the benzothiazine ring.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add diethyl acetylenedicarboxylate (1.0 - 1.1 eq) dropwise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate as a solid.

Step 2: Selective Reduction to the Final Product

The exocyclic double bond in the intermediate is then selectively reduced to afford the target molecule. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, dissolve Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) will provide the pure this compound.

Troubleshooting Guide for Route 1
Issue Potential Cause Troubleshooting Steps
Low yield in Step 1 Incomplete reaction.Increase the reaction time or slightly warm the reaction mixture after the initial addition.
Side product formation (e.g., polymerization of diethyl acetylenedicarboxylate).Ensure slow, dropwise addition of the acetylenedicarboxylate to the cooled solution of 2-aminothiophenol.
Difficulty in purification of the intermediate The product is an oil or has similar polarity to impurities.Try different recrystallization solvents. If it remains an oil, consider purification by column chromatography.
Incomplete reduction in Step 2 Inactive catalyst.Use fresh, high-quality Pd/C catalyst.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure or prolong the reaction time.
Over-reduction or side reactions in Step 2 Harsh reaction conditions.Use a lower hydrogen pressure or a less active catalyst. Monitor the reaction closely to stop it upon completion.

Alternative Synthetic Route 2: The 2-Chloroacetic Acid and N-Alkylation Approach

This two-step route first establishes the core 3-oxo-3,4-dihydro-2H-1,4-benzothiazine ring system, followed by the introduction of the ethyl acetate group at the nitrogen atom. This route leads to the N-substituted isomer, which is structurally different from the C2-substituted target of this guide. However, it is a common and important alternative for the synthesis of related benzothiazine derivatives.

Overall Reaction Scheme:

Route_2 A 2-Aminothiophenol C 3,4-Dihydro-2H-1,4-benzothiazin-3-one A->C Step 1: Cyclization B 2-Chloroacetic Acid B->C E Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate C->E Step 2: N-Alkylation D Ethyl Chloroacetate D->E

Caption: Synthetic Route 2 involving cyclization and N-alkylation.

Step 1: Synthesis of 3,4-Dihydro-2H-1,4-benzothiazin-3-one

The synthesis of the benzothiazinone core is achieved through the condensation of 2-aminothiophenol with 2-chloroacetic acid.[1]

Experimental Protocol:

  • In a round-bottom flask, dissolve 2-chloroacetic acid (1.0 eq) in water, and neutralize it with a solution of sodium hydroxide.

  • Add 2-aminothiophenol (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid product by filtration, wash with water, and dry to obtain 3,4-dihydro-2H-1,4-benzothiazin-3-one. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[1]

Step 2: N-Alkylation with Ethyl Chloroacetate

The final step involves the alkylation of the nitrogen atom of the benzothiazinone ring with ethyl chloroacetate in the presence of a base.

Experimental Protocol:

  • To a solution of 3,4-dihydro-2H-1,4-benzothiazin-3-one (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (2.0 eq).

  • Add ethyl chloroacetate (1.1 - 1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate) will yield the pure Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.

Troubleshooting Guide for Route 2
Issue Potential Cause Troubleshooting Steps
Low yield in Step 1 Incomplete reaction.Ensure the reaction is heated at a sufficient temperature and for an adequate duration.
Oxidation of 2-aminothiophenol.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if yields are consistently low.
Incomplete N-alkylation in Step 2 Insufficiently strong base or inactive alkylating agent.Use a stronger base like sodium hydride if potassium carbonate is ineffective. Ensure the ethyl chloroacetate is of good quality.
Low reaction temperature.Increase the reaction temperature or use a higher-boiling solvent like DMF.
Formation of O-alkylated byproduct Reaction conditions favoring O-alkylation.While N-alkylation is generally favored for this substrate, using a polar aprotic solvent like DMF can further promote it.

Frequently Asked Questions (FAQs)

Q1: Which route is more suitable for large-scale synthesis?

A1: Route 1, the diethyl acetylenedicarboxylate approach, is often more convergent and may be more efficient for large-scale synthesis as it builds the core structure and introduces the desired side chain in a single step, potentially reducing the overall number of operations. However, the cost and availability of diethyl acetylenedicarboxylate should be considered. Route 2 is also a robust method, and the starting materials are generally inexpensive and readily available.

Q2: How can I confirm the regiochemistry of the final product?

A2: The regiochemistry of the final product can be unequivocally determined using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show correlations between the protons of the ethyl acetate moiety and the carbons of the benzothiazine ring, confirming the point of attachment (C2 vs. N4).

Q3: Are there any "green" chemistry considerations for these syntheses?

A3: For Route 1, using ethanol as a solvent is a greener choice compared to chlorinated solvents. For Route 2, the initial cyclization is performed in water, which is an excellent green solvent. In the N-alkylation step, exploring the use of greener solvents or even solvent-free conditions with microwave irradiation could be a valuable optimization.

Q4: What are the key safety precautions when working with 2-aminothiophenol?

A4: 2-Aminothiophenol is a thiol and has a strong, unpleasant odor. It is also susceptible to oxidation. Therefore, it should always be handled in a well-ventilated fume hood. It is advisable to work under an inert atmosphere (nitrogen or argon) to prevent oxidation, especially for long-term storage or sensitive reactions. Always consult the Safety Data Sheet (SDS) before handling.

Summary of Synthetic Routes

Parameter Route 1: Diethyl Acetylenedicarboxylate Approach Route 2: 2-Chloroacetic Acid and N-Alkylation Approach
Key Starting Materials 2-Aminothiophenol, Diethyl Acetylenedicarboxylate2-Aminothiophenol, 2-Chloroacetic Acid, Ethyl Chloroacetate
Number of Steps 22
Key Intermediate Ethyl (3-oxo-1,4-benzothiazin-2-ylidene)acetate3,4-Dihydro-2H-1,4-benzothiazin-3-one
Regioselectivity Leads to the desired C2-substituted product.Leads to the N4-substituted isomer.
Potential Challenges Handling of exothermic reaction in Step 1, selective reduction in Step 2.Potential for O-alkylation in Step 2.

References

  • Gupta, R. R., Kumar, M., & Gupta, V. (Eds.). (2012). Heterocyclic chemistry: synthesis, reactions and applications. Springer Science & Business Media.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
  • Li, J. J. (2014).
  • Patai, S. (Ed.). (2009). The chemistry of the thiol group. John Wiley & Sons.
  • Snounou, S., & El Hallaoui, A. (2016). SYNTHESIS OF NEW[2][3]-BENZOTHIAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 15(1), 57-61. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances, 14(10), 6897-6923. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This is largely attributed to its structural similarity to phenothiazines, featuring a distinct fold along the nitrogen-sulfur axis that is crucial for receptor interaction.[1][2] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) stimulating properties.[2][3] This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a key derivative of the 1,4-benzothiazine family. We will delve into the impact of structural modifications on their biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

The Core Moiety: 1,4-Benzothiazin-3-one

The 1,4-benzothiazin-3-one core is a bicyclic system comprising a benzene ring fused to a thiazine ring containing a lactam functionality. The presence of the carbonyl group at the 3-position and the acetic acid ester at the 2-position are key features that can be readily modified to explore the SAR and optimize for specific biological targets. The nitrogen atom at the 4-position also presents a site for substitution, further expanding the chemical diversity of this scaffold.

Structure-Activity Relationship Insights from Acetylcholinesterase Inhibition

A study on a series of 2H-benzo[b][1][4]thiazin-3(4H)-one derivatives hybridized with thiadiazole moieties has provided significant insights into the SAR of this class of compounds as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease.[4][5] The inhibitory activities of these analogs, measured as IC50 values, reveal the critical role of substitutions on the terminal phenyl ring of the thiadiazole moiety.

Compound IDR-group (Substitution on terminal phenyl)AChE IC50 (µM)[5]
3a H> 10
3b 2-Cl0.098
3c 3-Cl0.085
3d 4-Cl0.077
3e 2-F0.069
3f 4-F0.053
3g 2-CH30.048
3h 4-CH30.031
3i 2-OCH30.027
3j 4-OCH30.025
Donepezil (Reference Drug)0.021
  • Impact of Phenyl Ring Substitution: The unsubstituted analog (3a ) showed negligible activity, highlighting the necessity of substitution on the terminal phenyl ring for AChE inhibition.

  • Role of Halogens: The introduction of chloro and fluoro substituents significantly enhanced activity. The position of the halogen also played a role, with para-substitution generally being more favorable than ortho or meta positions.

  • Effect of Electron-Donating Groups: The presence of electron-donating groups like methyl (-CH3) and methoxy (-OCH3) at the para and ortho positions of the phenyl ring led to a notable increase in inhibitory potency. The most active compounds in this series, 3i and 3j , possessed methoxy substituents, with IC50 values comparable to the standard drug, Donepezil.[5]

Synthesis_Workflow cluster_0 Step 1: Acid Synthesis cluster_1 Step 2: Esterification A Maleic Anhydride + 2-Aminothiophenol B Intermediate: o-Mercaptomaleanilic acid A->B Diethyl Ether, RT C 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetic acid B->C Xylene, Reflux D Acetic Acid Derivative E Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4- benzothiazin-2-yl)acetate D->E Ethanol, H2SO4 (cat.), Reflux

Sources

A Comparative Guide to the Synthesis and Validation of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparative analysis of synthetic routes for Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,4-benzothiazine scaffold is a key structural motif in a variety of biologically active molecules, exhibiting properties such as antimicrobial, antifungal, and antidepressant activities.[1][2] This document details a validated synthesis pathway, robust analytical characterization methods, and a comparative discussion of alternative synthetic strategies, offering researchers and drug development professionals a practical and in-depth resource.

Introduction to the Target Molecule

This compound is a derivative of the 1,4-benzothiazine ring system, characterized by an ethyl acetate group at the C-2 position of the thiazine ring. The strategic placement of this substituent offers a valuable handle for further molecular elaboration and structure-activity relationship (SAR) studies. The validation of its synthesis is paramount for ensuring the purity, consistency, and reliability of this building block in discovery and development pipelines.

Primary Synthesis Methodology: A Two-Step Approach

A robust and efficient synthesis of the target molecule can be achieved through a two-step process commencing with the reaction of 2-aminothiophenol and a suitable C4-dicarbonyl synthon. This primary method, adapted from established procedures for related 1,4-benzothiazine derivatives, offers high yield and operational simplicity.

Step 1: Synthesis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate

The initial step involves the condensation of 2-aminothiophenol with diethyl acetylenedicarboxylate. This reaction proceeds rapidly at room temperature to yield the unsaturated intermediate, Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate.

Causality of Experimental Choices:

  • 2-Aminothiophenol: This bifunctional starting material possesses both a nucleophilic thiol group and a nucleophilic amino group, enabling the formation of the heterocyclic ring system.

  • Diethyl Acetylenedicarboxylate: This electrophilic reagent provides the four-carbon backbone required for the formation of the six-membered thiazine ring with the desired ester functionality.

  • Room Temperature Reaction: The high reactivity of the starting materials allows for a mild and energy-efficient reaction, minimizing the formation of byproducts.

Step 2: Reduction to this compound

The second step involves the selective reduction of the exocyclic double bond of the intermediate to yield the final saturated product. A common and effective method for this transformation is catalytic hydrogenation.

Causality of Experimental Choices:

  • Catalytic Hydrogenation: This method is highly selective for the reduction of carbon-carbon double bonds in the presence of other reducible functional groups like the ester and the amide carbonyl.

  • Palladium on Carbon (Pd/C): This is a widely used and efficient catalyst for hydrogenation reactions, offering good activity and ease of handling.

  • Hydrogen Gas: The reducing agent for the catalytic cycle.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction A 2-Aminothiophenol C Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate A->C Room Temp, 5 min B Diethyl Acetylenedicarboxylate B->C D This compound C->D H2, Pd/C

Figure 1: Two-step synthesis of the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate

  • In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent such as ethanol.

  • To this solution, add diethyl acetylenedicarboxylate (1.0 eq) dropwise at room temperature with stirring.

  • Continue stirring for 5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by evaporation of the solvent.

Step 2: Synthesis of this compound

  • Dissolve the crude Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-ylidene)acetate from Step 1 in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Validation and Characterization of the Final Product

Rigorous analytical validation is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are essential for a comprehensive characterization.

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Validation Start Starting Materials Product Crude Product Start->Product Reaction Purified Purified Product Product->Purified Column Chromatography NMR 1H & 13C NMR Purified->NMR MS Mass Spectrometry Purified->MS IR IR Spectroscopy Purified->IR

Figure 2: Workflow for synthesis, purification, and validation.
Spectroscopic Data
TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the acetate group, a methine proton at the C-2 position, and aromatic protons of the benzothiazine ring. The NH proton of the thiazine ring should also be observable.
¹³C NMR Resonances for the carbonyl carbons of the ester and the lactam, carbons of the ethyl group, the methylene and methine carbons of the acetate and thiazine ring respectively, and the aromatic carbons.
Mass Spec. A molecular ion peak corresponding to the exact mass of the target compound (C₁₂H₁₃NO₃S).
IR Spec. Characteristic absorption bands for the N-H stretch, C=O stretch of the lactam and the ester, and aromatic C-H and C=C stretches.

Comparison with Alternative Synthetic Routes

While the presented two-step method is robust, other synthetic strategies for the 1,4-benzothiazine core are reported in the literature and could be adapted for the synthesis of the target molecule. A comparative analysis of these alternatives is essential for selecting the most appropriate method based on specific laboratory capabilities and project requirements.

Alternative 1: One-Pot Reaction of 2-Aminothiophenol with a β-Ketoester

This approach involves the direct condensation of 2-aminothiophenol with a suitable β-ketoester, such as ethyl 4-chloroacetoacetate, in a one-pot reaction. This method has the potential for higher atom economy and fewer workup steps. However, regioselectivity can be a challenge, potentially leading to a mixture of C-2 and N-4 substituted products.

Alternative 2: Alkylation of a Pre-formed 1,4-Benzothiazin-3-one

This method involves the synthesis of the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core first, followed by alkylation with an ethyl haloacetate. This approach offers better control over regioselectivity, as the nitrogen at position 4 is generally more nucleophilic than the carbon at position 2. However, this adds an extra step to the overall synthesis.

Synthesis_Comparison cluster_main Primary Method cluster_alt1 Alternative 1: One-Pot cluster_alt2 Alternative 2: Alkylation M_Start 2-Aminothiophenol + Diethyl Acetylenedicarboxylate M_Inter Unsaturated Intermediate M_Start->M_Inter Condensation M_End Target Molecule M_Inter->M_End Reduction A1_End Target Molecule A1_Start 2-Aminothiophenol + Ethyl 4-chloroacetoacetate A1_Start->A1_End Cyclocondensation A2_End N-4 Substituted Isomer A2_Start 1,4-Benzothiazin-3-one + Ethyl Bromoacetate A2_Start->A2_End N-Alkylation

Figure 3: Comparison of synthetic strategies.
Performance Comparison of Synthetic Routes
ParameterPrimary Method (Two-Step)Alternative 1 (One-Pot)Alternative 2 (Alkylation)
Regioselectivity High (for C-2 substitution)Potentially low (mixture of isomers)High (for N-4 substitution)
Number of Steps TwoOneTwo
Yield Generally Good to HighVariable, depends on conditionsGenerally Good
Scalability GoodPotentially challenging due to side reactionsGood
Reagent Availability Readily availableReadily availableReadily available
Key Advantage Good control over C-2 substitutionPotentially more atom-economicalGood control over N-4 substitution
Key Disadvantage Two distinct reaction stepsPotential for isomeric mixturesLeads to the N-4 isomer, not the target C-2

Conclusion

The presented two-step synthesis of this compound via an unsaturated intermediate offers a reliable and reproducible method for obtaining the desired C-2 substituted product. While alternative one-pot methods exist, they may present challenges in controlling regioselectivity. The alkylation approach, on the other hand, reliably produces the N-4 substituted isomer. The choice of synthetic route will ultimately depend on the specific research goals and the desired substitution pattern on the 1,4-benzothiazine core. Thorough analytical characterization is imperative to confirm the structure and purity of the final compound, ensuring its suitability for downstream applications in drug discovery and development.

References

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC - NIH. [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of Chemical Health Risks. [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][4]oxazin-3(4H)-one as Potential Acetylcholestinerase Inhibitors. National Institutes of Health. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

  • Ethyl 2-{5-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)methyl]. PMC. [Link]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. National Institutes of Health. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. [Link]

  • 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. ResearchGate. [Link]

  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. ResearchGate. [Link]

  • On the structure of the product of the reaction of 2-aminothiophenol with diethyl acetylene dicarboxylate. Sci-Hub. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,4-benzothiazine scaffold is of significant interest due to its prevalence in a wide array of biologically active molecules.[1][2][3] This guide provides an in-depth analysis of the synthesis of a key derivative, Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, focusing on established protocols, reproducibility challenges, and a comparison with synthetic alternatives. Our objective is to equip you with the practical knowledge and experimental details necessary to confidently reproduce and adapt these methods in your own laboratory.

Introduction to a Privileged Scaffold

The 1,4-benzothiazine core, a fusion of a benzene and a thiazine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules, owing to the reactive ester functionality at the C-2 position. The precise and reproducible synthesis of this specific isomer is therefore of paramount importance for downstream applications.

This guide will focus on the most prominently reported and logical synthetic pathway to the target molecule, which proceeds through the formation of the corresponding carboxylic acid intermediate. We will also explore a comparative synthesis of the isomeric N-substituted (C-4) acetate to highlight the regioselectivity and potential challenges in these synthetic routes.

Core Synthesis Protocol: A Two-Step Approach to the C-2 Substituted Ester

The most reliable and frequently cited method for introducing a functionalized side chain at the C-2 position of the 1,4-benzothiazin-3-one core involves the initial synthesis of the corresponding carboxylic acid, followed by esterification. This approach offers a high degree of control and generally provides good yields.

Step 1: Synthesis of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

This key step involves the condensation reaction between 2-aminothiophenol and maleic anhydride. This reaction proceeds through a Michael addition of the thiol group to the electron-deficient double bond of the maleic anhydride, followed by an intramolecular cyclization and amide formation.

cluster_0 Step 1: Carboxylic Acid Synthesis 2-Aminothiophenol 2-Aminothiophenol Intermediate_Acid 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid 2-Aminothiophenol->Intermediate_Acid Condensation Maleic Anhydride Maleic Anhydride Maleic Anhydride->Intermediate_Acid cluster_1 Step 2: Esterification Intermediate_Acid 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid Target_Ester This compound Intermediate_Acid->Target_Ester Fischer Esterification (H+ catalyst) Ethanol Ethanol Ethanol->Target_Ester cluster_2 Comparative Synthesis: C-4 Isomer Benzothiazinone 1,4-Benzothiazin-3-one Isomer_4_Ester Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate Benzothiazinone->Isomer_4_Ester N-Alkylation (Base) Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Isomer_4_Ester cluster_3 Alternative Synthesis Route 2-Aminothiophenol_alt 2-Aminothiophenol Target_Ester_alt This compound 2-Aminothiophenol_alt->Target_Ester_alt One-pot condensation Chloro_ester Ethyl 4-chloro-3-oxobutanoate Chloro_ester->Target_Ester_alt

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted 1,4-Benzothiazin-3-ones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Benzothiazin-3-one Scaffold

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a cornerstone in medicinal chemistry.[1][2][3] Its unique three-dimensional structure, characterized by a fold along the nitrogen-sulfur axis, allows for specific interactions with a variety of biological targets.[4] This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antihypertensive, and central nervous system (CNS) stimulating properties.[1][3][4]

Within this family, 2-substituted 1,4-benzothiazin-3-ones are of particular interest. The presence of the carbonyl group at the 3-position and the potential for diverse substitution at the 2-position provide a versatile platform for fine-tuning physicochemical properties and biological activity. The synthesis of these molecules is, therefore, a critical task for medicinal chemists.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for constructing 2-substituted 1,4-benzothiazin-3-ones. We will move from classical, well-established reactions to modern, catalytic, and greener approaches, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Part 1: Classical Approaches - The Foundation of Benzothiazinone Synthesis

The most traditional and direct routes to 2-substituted 1,4-benzothiazin-3-ones rely on the cyclocondensation of 2-aminothiophenol (2-ATP) with bifunctional reagents. These methods are valued for their reliability and straightforward execution.

Method A: Condensation of 2-Aminothiophenol with α-Halo Esters and Acids

This is arguably the most fundamental approach to the 1,4-benzothiazin-3-one core. The reaction proceeds via a two-step sequence initiated by the nucleophilic attack of the highly reactive thiol group of 2-ATP on the electrophilic carbon bearing a halogen. This S-alkylation is followed by an intramolecular cyclization, where the amino group attacks the ester or carboxylic acid carbonyl, eliminating alcohol or water to form the final heterocyclic ring.

Reaction Mechanism: The causality is clear: the superior nucleophilicity of the thiol compared to the amine dictates the initial regioselectivity of the reaction. The subsequent intramolecular acylation is often the rate-determining step and may require heat or a base to facilitate the final ring closure.

G ATP 2-Aminothiophenol Intermediate S-Alkylated Intermediate ATP->Intermediate S-Alkylation (Base) Haloester α-Halo Ester (e.g., Ethyl bromoacetate) Haloester->Intermediate Product 1,4-Benzothiazin-3-one Intermediate->Product Intramolecular Amide Cyclization (-EtOH)

Caption: Mechanism of condensation between 2-aminothiophenol and an α-halo ester.

Discussion: This method's primary advantage is its directness. However, the use of α-halo esters and acids can be a drawback due to their lachrymatory and potentially toxic nature, necessitating careful handling. The choice of base (e.g., sodium acetate, triethylamine, or potassium carbonate) is crucial for deprotonating the thiol and neutralizing the generated hydrohalic acid without promoting unwanted side reactions.

Comparative Experimental Data:

Starting MaterialsKey Reagents/ConditionsYield (%)Reference
2-Aminothiophenol, Ethyl 2-bromoalkanoatesNaOAc, Ethanol, Reflux~70-85%[5]
2-Aminothiophenol, 2-Chloroacetic acidK2CO3, DMF, 80 °C~80-90%[5]
2-Aminothiophenol, Diethyl 2-bromo-2-methylmalonateTriethylamine, Toluene, Reflux~65-75%[5]

Part 2: Modern Strategies for Enhanced Efficiency and Scope

As synthetic chemistry has evolved, so have the methods for constructing these important heterocycles. Modern approaches often prioritize efficiency, atom economy, and the ability to generate molecular diversity rapidly through one-pot or catalytic processes.

Method B: Copper-Catalyzed Three-Component Synthesis

A significant advancement involves the use of transition-metal catalysis to construct the ring system from more readily available starting materials. A notable example is the copper(I)-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur (S₈), and a methylene source like dichloromethane (DCM).

Reaction Mechanism: This protocol is a self-validating system where the copper catalyst orchestrates a cascade of events. It first facilitates the formation of a C-S bond, followed by an intramolecular annulation process to build the thiazine ring. This avoids the need to pre-synthesize and handle the often-unstable 2-aminothiophenol.

G cluster_0 One-Pot Reaction Vessel Iodo 2-Iodobenzamide Product 2-Substituted 1,4-Benzothiazin-3-one Iodo->Product S8 S₈ S8->Product DCM DCM DCM->Product Catalyst Cu(I) Catalyst Catalyst->Product

Caption: Conceptual workflow for the Cu(I)-catalyzed three-component synthesis.

Discussion: The elegance of this method lies in its convergence and the formation of multiple bonds in a single operation. It offers a distinct advantage in substrate scope, as substituted 2-iodobenzamides can be prepared through various well-established amide coupling reactions. The primary consideration is the need for catalyst and ligand screening to optimize yields for different substrates and the subsequent removal of metal residues from the final product, a critical step in drug development.[6]

Comparative Experimental Data:

SubstrateCatalyst SystemSolventYield (%)Reference
2-IodobenzamideCuI, L-prolineDMSO75%[6]
N-Methyl-2-iodobenzamideCuI, TMEDADioxane68%[6]
Method C: Green, Multi-Component Synthesis using Recyclable Catalysts

Aligning with the principles of green chemistry, recent efforts have focused on developing multi-component reactions (MCRs) in environmentally benign solvents with recyclable catalysts.[7][8][9] An excellent example is the three-component synthesis of 2,3-dihydro-1,4-benzothiazin-3-ones from 2-mercaptobenzoic acids, aldehydes, and amines.

Reaction Principle: This approach leverages an in-situ formation of an imine from the aldehyde and amine, which then undergoes a tandem reaction with 2-mercaptobenzoic acid. The use of a heterogeneous catalyst, such as sulfonic acid-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂@APTES-CSA), in a green solvent like polyethylene glycol (PEG-200), makes the process highly sustainable.[10]

Workflow and Advantages: The magnetic catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in activity, drastically reducing waste and cost.[10] The one-pot nature of the reaction minimizes intermediate purification steps, saving time and resources.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Workup cluster_2 Step 3: Outcome A 2-Mercaptobenzoic Acid Filter Filter/Decant Supernatant A->Filter B Aldehyde B->Filter C Amine C->Filter Cat Magnetic Catalyst Magnet Apply External Magnetic Field Cat->Magnet Solvent PEG-200 Solvent->Filter Recycle Recycle Catalyst Magnet->Recycle Product Product Filter->Product

Caption: Workflow for a green MCR with a recyclable magnetic catalyst.

Comparative Analysis of Synthetic Strategies:

FeatureMethod A (Classical)Method B (Cu-Catalyzed)Method C (Green MCR)
Principle S-Alkylation & CyclizationCatalytic C-S formation & AnnulationOne-pot tandem reaction
Starting Materials 2-ATP, α-Halo esters2-Iodobenzamides, S₈, DCM2-Mercaptobenzoic acids, Aldehydes, Amines
Key Advantage Direct, reliable, high yieldsAvoids handling 2-ATP, convergentHigh atom economy, recyclable catalyst, green
Key Limitation Use of hazardous reagentsCatalyst cost and removalLimited to 2,3-dihydro derivatives
"Green" Score Low (solvents, reagents)Medium (catalyst, solvents)High (recyclable catalyst, green solvent)

Part 3: Detailed Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible, detailed protocols. Below are representative procedures that serve as self-validating systems for the synthesis of the 1,4-benzothiazin-3-one core.

Protocol 1: Classical Synthesis of 2H-benzo[b][1][11]thiazin-3(4H)-one

This protocol is adapted from methodologies involving the reaction of 2-aminothiophenol with chloroacetic acid.[5]

Materials:

  • 2-Aminothiophenol (1.25 g, 10 mmol)

  • 2-Chloroacetic acid (0.95 g, 10 mmol)

  • Anhydrous Potassium Carbonate (2.76 g, 20 mmol)

  • N,N-Dimethylformamide (DMF, 30 mL)

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminothiophenol, 2-chloroacetic acid, and anhydrous potassium carbonate.

  • Add 30 mL of DMF to the flask.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • To further purify, dissolve the crude product in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting solid from an ethanol/water mixture to afford the pure product.

  • Expected Outcome: A crystalline solid with a yield typically in the range of 80-90%. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Green, One-Pot Synthesis of a 2,4-Disubstituted 2,3-dihydro-4H-benzo[e][1][6]thiazin-4-one

This protocol is a representative procedure based on the work of Azizi et al. using a recyclable catalyst.[10]

Materials:

  • 2-Mercaptobenzoic acid (1.54 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Fe₃O₄@SiO₂@APTES-CSA catalyst (0.05 g)

  • Polyethylene glycol (PEG-200, 15 mL)

  • Ethanol

Procedure:

  • In a 50 mL round-bottom flask, combine 2-mercaptobenzoic acid, benzaldehyde, aniline, and the Fe₃O₄@SiO₂@APTES-CSA catalyst.

  • Add 15 mL of PEG-200 to the flask.

  • Stir the mixture at 60 °C for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethanol to the flask to reduce the viscosity.

  • Place a strong neodymium magnet against the side of the flask. The black catalyst particles will be attracted to the magnet.

  • Carefully decant the solution into a separate beaker, leaving the catalyst behind in the flask.

  • Wash the catalyst with a small amount of ethanol (2 x 5 mL), decanting the washings into the product solution. The recovered catalyst can be dried and reused.

  • Concentrate the product solution under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol.

  • Expected Outcome: A pure crystalline product with yields often exceeding 90%.[10] The process highlights exceptional efficiency and adherence to green chemistry principles.

Conclusion and Future Outlook

The synthesis of 2-substituted 1,4-benzothiazin-3-ones has evolved from reliable but often harsh classical methods to highly efficient, elegant, and sustainable modern strategies. While the condensation of 2-aminothiophenol with α-halo esters remains a valuable and straightforward route, the field is clearly moving towards catalytic and multi-component reactions. These newer methods offer significant advantages in terms of atom economy, reduced waste, and the ability to rapidly generate diverse libraries of compounds for drug discovery.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate availability, scale, cost, and sustainability goals. The future of this field will likely see further innovation in catalyst design, including the use of biocatalysts and photoredox catalysis, to forge these valuable scaffolds with even greater precision and environmental responsibility.

References

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Buckle, D. R., et al. (1985). Synthesis of Substituted 2-Phenyl-1,4-benzothiazin-3(4H)-ones and their Activity as Inhibitors of 1,4-Dipyrrolidino-2-butyne. Journal of Medicinal Chemistry. [Link]

  • Li, S., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. Molecules. [Link]

  • Guarda, V., et al. (2003). Synthesis of 4-Octyl-2H-1,4-benzo-thiazin-3-ones. ResearchGate. [Link]

  • Kaur, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • Bentiss, F., et al. (2012). Inhibitive Properties and Quantum Chemical Studies of 1,4-Benzothiazine Derivatives on Mild Steel Corrosion in Acidic Medium. ResearchGate. [Link]

  • Li, S., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][6]Thiazin-4-One Derivatives. National Center for Biotechnology Information. [Link]

  • Szőllősi, B., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Center for Biotechnology Information. [Link]

  • Boruah, P., & Chowdhury, P. (2021). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. ResearchGate. [Link]

  • Maheshwari, M., & Goyal, A. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. ResearchGate. [Link]

  • Singh, S., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. [Link]

  • Török, G., et al. (2018). Novel one-pot synthesis of 2-thio-substituted-3-H-phenothiazin-3-ones driven by oxidation with sodium periodate. Beilstein Archives. [Link]

  • Shaabani, A., et al. (2017). Expedient green-chemistry approaches for a one-pot synthesis of two series of novel 1,5-benzodiazepines via domino reactions. RSC Advances. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Li, H., et al. (2023). One-Pot Synthesis of Benzoxazole/Benzothiazole-Substituted Esters by Michael Addition: A Selective Construction of C-N/C-S Bonds. Molecules. [Link]

  • Ntie-Kang, F., et al. (2023). Harnessing the 12 Green Chemistry Principles for Sustainable Antiparasitic Drugs: Toward the One Health Approach. ACS Omega. [Link]

  • Ferrazzano, L., et al. (2022). Green Chemistry. University of Bologna. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, a compound recognized for its utility in pharmaceutical and organic synthesis.[1] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The benzothiazine core of this molecule is known to be a key pharmacophore, contributing to a range of biological activities.[1][2][3] Consequently, its derivatives must be handled with a clear understanding of their potential hazards. This document synthesizes available safety data and established best practices in chemical waste management to provide a robust framework for disposal.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

A thorough understanding of the hazards associated with this compound is the critical first step in determining the appropriate disposal pathway. Based on data for the compound and structurally related benzothiazine derivatives, the following hazards have been identified:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Skin Irritation: Causes skin irritation.[4][5][6]

  • Eye Irritation: Causes serious eye irritation.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

These classifications necessitate that this compound be treated as a hazardous chemical waste.

Quantitative Data Summary
PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₃SInferred from name
Molecular Weight251.30 g/mol Calculated
GHS Hazard StatementsH302, H312, H315, H319, H332, H335[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: the identified hazards of skin, eye, and respiratory irritation, as well as dermal toxicity, must be mitigated through physical barriers.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[4][6]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, consider additional protective clothing.[4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dusts or vapors.[4]

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safe and compliant disposal. Each step is a checkpoint to prevent accidental exposure or improper waste segregation.

Step 1: Waste Segregation and Container Selection

Proper segregation is fundamental to safe chemical waste management. Never mix incompatible waste streams.

  • Designate a Waste Stream: this compound should be disposed of as hazardous solid chemical waste .

  • Select a Compatible Container:

    • Use a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) containers are a suitable choice.

    • The container must be in good condition, with no cracks or leaks.

    • Ensure the container has a tightly fitting cap to prevent spills and the release of vapors.[7]

Step 2: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and a critical safety measure.

  • Attach a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first amount of waste is added to the container).

    • The name of the principal investigator or laboratory contact.

Step 3: Transferring the Chemical Waste
  • Work in a Ventilated Area: Perform the transfer inside a certified chemical fume hood to minimize inhalation exposure.[4]

  • Careful Transfer: Gently transfer the solid waste into the designated container, avoiding the generation of dust.[6] If the compound is in solution, use a funnel to prevent spillage.

  • Secure the Container: Immediately and securely close the waste container after the transfer is complete.[7]

  • Decontaminate: Wipe down any external surfaces of the container that may have become contaminated during the transfer.

Step 4: Storage of Chemical Waste
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.[8][9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation from Incompatibles: Store the container away from incompatible materials, such as strong oxidizing agents.[6]

Step 5: Arranging for Disposal
  • Do Not Overfill: Ensure the container is not overfilled. A good rule of thumb is to leave at least 10% headspace for expansion.[7]

  • Schedule a Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your institution's guidelines, often 12 months), arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

Spill Management: An Emergency Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For a large or unmanageable spill, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[10][11]

  • Clean the Spill: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste following the protocol in Section 3.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Waste Containment cluster_transfer Waste Transfer & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Have This compound for disposal ppe Don Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe Assess Hazards spill Spill Occurs start->spill select_container Select Compatible Waste Container (e.g., HDPE) ppe->select_container label_container Label Container with: - Full Chemical Name - Hazards - Date select_container->label_container transfer_waste Transfer Waste in Chemical Fume Hood label_container->transfer_waste store_waste Store Sealed Container in Designated SAA with Secondary Containment transfer_waste->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup Container Full or Storage Limit Reached end End: Proper Disposal request_pickup->end spill_ppe Don Additional PPE spill->spill_ppe Assess Spill Size contain_spill Contain with Inert Absorbent spill_ppe->contain_spill cleanup_spill Collect & Containerize Spill Debris contain_spill->cleanup_spill decontaminate Decontaminate Spill Area cleanup_spill->decontaminate decontaminate->store_waste Dispose of as Hazardous Waste

Sources

Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality chemical compounds but also the critical knowledge to handle them safely and effectively. This guide provides essential, field-proven safety and logistical protocols for Ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate. The benzothiazine core is found in various biologically active molecules, necessitating a cautious and systematic approach to handling, even in the absence of exhaustive toxicological data for this specific derivative.[1] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety.

Hazard Assessment & Risk Profile

Understanding the specific risks associated with this compound is the foundation of a robust safety plan. The compound is classified with several hazards that dictate the required level of protection.[2][3]

Table 1: GHS Hazard Classification Summary

Hazard Statement GHS Classification Implication for Handling
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4) Ingestion must be prevented through strict hygiene and prohibiting eating/drinking in the lab.
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4) Direct skin contact must be avoided. This mandates the use of appropriate gloves and protective clothing.[2]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2) Protective garments are essential to prevent inflammatory skin reactions.[2][3]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2) Robust eye protection is non-negotiable to prevent significant, painful irritation.[2][3]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4) Inhalation of aerosols or dust must be controlled, primarily through engineering controls.[2]

| H335: May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) | Work must be conducted in a manner that prevents exposure to the respiratory tract.[2][3] |

The convergence of dermal, inhalation, and eye irritation hazards requires a multi-barrier PPE strategy. Each component of the PPE ensemble is chosen to counteract a specific route of exposure.

The Core PPE Ensemble: A Multi-Barrier System

Personal protective equipment is the final barrier between the researcher and the chemical. It should always be used in conjunction with primary engineering controls.

Primary Containment: Engineering Controls

All weighing, handling, and manipulation of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood. This is the most critical step in minimizing respiratory exposure.[2][4]

Body Protection: The Laboratory Gown

Given the "Harmful in contact with skin" classification, a standard lab coat is insufficient.

  • Requirement: A disposable, solid-front, back-closing gown with long sleeves and tight-fitting knit cuffs.[5]

  • Causality: A back-closing gown prevents accidental contact through gaping, a common failure point of front-buttoning lab coats. Knit cuffs create a secure interface with gloves, protecting the wrist area.[5][6]

Hand Protection: The Critical Interface

The hands are the most likely part of the body to come into direct contact with the chemical. A single layer of gloves is not adequate protection when handling potentially hazardous bioactive compounds.

  • Requirement: Double-gloving.[5]

  • Causality: The outer glove absorbs the primary contamination, while the inner glove protects the skin from exposure through undetected micro-tears or during the doffing process. This practice is standard when handling hazardous drugs and compounds with potential biological activity.[5]

Table 2: Glove Selection and Use Protocol

Parameter Specification Rationale & Best Practices
Material Nitrile Provides good resistance to a broad range of chemicals. Must be powder-free to avoid aerosolizing contaminants.[5][6]
Thickness Minimum 4 mil (outer glove) Thicker gloves generally offer better protection and are more resistant to tears.[6]
Cuff Long/Extended Cuff Ensures a secure overlap with the gown's knit cuff, eliminating potential skin exposure at the wrist.[6]

| Change Frequency | Every 30-60 minutes or immediately upon known contact/damage. | Chemical permeation can occur over time even without visible degradation. Regular changes are a critical control measure.[5][6] |

Eye and Face Protection: Shielding Sensitive Mucosa

The "Causes serious eye irritation" warning necessitates protection beyond standard safety glasses.

  • Requirement: Chemical splash goggles that form a seal around the eyes.[5][7]

  • Causality: Goggles protect against splashes from all angles, whereas safety glasses leave gaps.[5] For procedures with a higher risk of splashing, a full-face shield should be worn over the chemical splash goggles.

Respiratory Protection: When to Escalate

While the fume hood is the primary respiratory control, there are situations where additional protection is required.

  • Requirement: A NIOSH-approved N95 respirator.[8]

  • When to Use:

    • When weighing the solid compound if there is any risk of dust escaping the fume hood's air curtain.

    • When responding to a spill outside of the fume hood.

    • When unpacking new containers of the solid material, in case of damage during shipping.[5]

  • Important: Use of a respirator requires prior medical evaluation and fit-testing as per institutional guidelines.[8] A surgical mask provides no protection against chemical vapors or fine dust.[5][8]

Procedural Protocols: From Donning to Disposal

A correct workflow is as important as the equipment itself. The following diagram and steps outline the logical sequence for a safe handling operation.

G cluster_prep Preparation Phase cluster_ppe PPE Donning Sequence cluster_work Operational Phase cluster_doff PPE Doffing Sequence (Contamination Control) A 1. Verify Fume Hood Operation B 2. Assemble All Materials A->B C 3. Designate Waste Containers B->C D 4. Don Gown E 5. Don Inner Gloves D->E F 6. Don Goggles / Face Shield E->F G 7. Don Outer Gloves (over cuff) F->G H 8. Perform Chemical Handling in Fume Hood G->H I 9. Remove Outer Gloves (turn inside out) H->I J 10. Remove Gown (peel forward) I->J K 11. Remove Goggles / Face Shield J->K L 12. Remove Inner Gloves K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for safe handling, from preparation to post-handling hygiene.

Step-by-Step Donning Procedure
  • Gown: Don the disposable gown, ensuring it is fully closed in the back.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Goggles/Face Shield: Put on your chemical splash goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up and over the knit cuffs of the gown.

Step-by-Step Doffing Procedure (Critical for Contamination Avoidance)

This procedure is designed to be performed at the exit of the work area to contain contamination.

  • Outer Gloves: Grasp the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in the designated solid waste container.

  • Gown: Unfasten the gown. Reaching from behind, pull the gown forward, off your shoulders. Turn the contaminated outside inwards as you fold it, and dispose of it.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.[2]

Emergency Spill Response Protocol (Small Scale, <100 mL / 10g)
  • Alert personnel in the immediate area.

  • If safe to do so, use an appropriate absorbent material like vermiculite, sand, or a chemical spill kit to cover and contain the spill.[9][10] Do not use paper towels for a liquid spill as they can degrade.

  • Working from the outside in, carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • All materials used for cleanup, including PPE, must be disposed of as hazardous waste.

Waste Disposal Protocol
  • Solid Waste: All contaminated PPE (gloves, gowns), absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Never dispose of this chemical or its contaminated materials down the drain or in the regular trash.[10] Follow all institutional and local regulations for chemical waste disposal.

Conclusion: Fostering a Culture of Safety

Handling this compound can be done safely by adhering to the multi-barrier approach outlined in this guide. The causality-driven protocols—understanding why each piece of PPE and each step is necessary—are key to building the deep trust and expertise that define a safe and efficient laboratory environment. Consistency in applying these measures is paramount for ensuring the long-term health and safety of all research professionals.

References

  • Safety Data Sheet: Acetic acid ethyl ester - Carl ROTH. [Link]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - National Institutes of Health (NIH). [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs - Provista. [Link]

  • Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate - Mass.gov. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Centers for Disease Control and Prevention (CDC). [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - National Institutes of Health (NIH). [Link]

  • 5 Types of PPE for Hazardous Chemicals - Hazmat School. [Link]

  • Ethyl benzoate - Registration Dossier - ECHA. [Link]

  • HEALTH AND SAFETY PROCEDURE 300 – Personal Protective Equipment - Westlake. [Link]

  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google P
  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - PubChem. [Link]

  • An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues - ResearchGate. [Link]

Sources

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